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  • Product: (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
  • CAS: 1870258-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a halogenated pyridinyl-morpholino-methanone derivative of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a halogenated pyridinyl-morpholino-methanone derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the substituted pyridine core and the morpholine amide moiety, suggest its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of bromine and chlorine atoms offers opportunities for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines a representative synthetic pathway, and discusses the significance of its structural components in the context of drug design. Due to the limited availability of experimental data, this guide leverages predicted values and data from analogous structures to provide a thorough profile for research and development purposes.

Molecular Structure and Chemical Identifiers

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone possesses a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. A morpholinocarbonyl group is attached at the 4-position of the pyridine ring.

Identifier Value Source
IUPAC Name (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanoneN/A
Molecular Formula C₁₀H₁₀BrClN₂O₂[1][2]
Molecular Weight 305.56 g/mol [1][2]
Canonical SMILES C1COCCN1C(=O)C2=C(C=NC=C2Br)ClN/A
InChI Key JNHYGXOQKAKBQO-UHFFFAOYSA-N
CAS Number 1875938-82-1

Synthesis and Spectroscopic Characterization

The synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone can be achieved through a two-step process, starting with the synthesis of the key intermediate, 5-bromo-2-chloroisonicotinic acid, followed by its coupling with morpholine.

Synthesis of 5-Bromo-2-chloroisonicotinic Acid

A plausible synthetic route to 5-bromo-2-chloroisonicotinic acid starts from 2,5-dichloropyridine. This precursor is first converted to 5-bromo-2-chloropyridine, which is then hydroxylated to yield the desired carboxylic acid.[1]

Alternatively, 5-bromo-2-chloronicotinic acid has been synthesized from 5-bromo-2-hydroxynicotinic acid by treatment with thionyl chloride.[3] A similar approach could likely be adapted for the isonicotinic acid isomer.

Representative Synthetic Protocol: Amide Coupling

The final step in the synthesis of the title compound involves the formation of an amide bond between 5-bromo-2-chloroisonicotinic acid and morpholine. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with morpholine.[4]

  • Step 1: Acyl Chloride Formation: 5-bromo-2-chloroisonicotinic acid (1.0 eq) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) (1.5-2.0 eq), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane or toluene. The reaction is typically stirred at room temperature or gently heated until completion.[5] The volatile byproducts and excess reagent are removed under reduced pressure to yield the crude 5-bromo-2-chloroisonicotinoyl chloride.

  • Step 2: Amide Formation: The freshly prepared 5-bromo-2-chloroisonicotinoyl chloride (1.05 eq) is dissolved in an aprotic solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of morpholine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in the same solvent.[5] The reaction mixture is allowed to warm to room temperature and stirred until completion. The resulting mixture is then washed with water and brine to remove the amine hydrochloride salt and other aqueous-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone cluster_0 Precursor Synthesis cluster_1 Amide Coupling 2,5-Dichloropyridine 2,5-Dichloropyridine 5-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine 2,5-Dichloropyridine->5-Bromo-2-chloropyridine Displacement Reaction 5-Bromo-2-chloroisonicotinic_acid 5-Bromo-2-chloroisonicotinic_acid 5-Bromo-2-chloropyridine->5-Bromo-2-chloroisonicotinic_acid Hydroxylation 5-Bromo-2-chloroisonicotinoyl_chloride 5-Bromo-2-chloroisonicotinoyl_chloride 5-Bromo-2-chloroisonicotinic_acid->5-Bromo-2-chloroisonicotinoyl_chloride SOCl2, cat. DMF Target_Compound (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone 5-Bromo-2-chloroisonicotinoyl_chloride->Target_Compound Morpholine Morpholine Morpholine->Target_Compound Base (e.g., Et3N)

Caption: Synthetic pathway to the target compound.

Predicted Spectroscopic Data

While experimental spectra for the title compound are not publicly available, computational methods can provide valuable insights into its expected spectroscopic features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and morpholine protons. The two pyridine protons will appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The eight morpholine protons will likely appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals. The pyridine carbons will resonate in the downfield region, with the carbon attached to the carbonyl group being the most deshielded. The carbons bearing the bromine and chlorine atoms will also show characteristic chemical shifts. The four carbons of the morpholine ring will appear in the upfield region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is predicted to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide will likely appear around 1400-1450 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-C stretching vibrations within the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the morpholine ring is expected around 1100 cm⁻¹. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The following properties for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone are predicted using computational models due to the absence of experimental data.

Property Predicted Value Significance in Drug Discovery
Melting Point 130-150 °CInfluences solubility, dissolution rate, and formulation development. A moderate melting point is often desirable.
Boiling Point ~450 °CIndicates the thermal stability of the compound.
logP 2.0 - 2.5A measure of lipophilicity. Values in this range are often associated with good oral absorption and membrane permeability, in line with Lipinski's Rule of 5.[6]
Aqueous Solubility LowAffects bioavailability. Low aqueous solubility can be a challenge for oral drug delivery and may require formulation strategies to enhance dissolution.
pKa (most basic) 1.5 - 2.5 (pyridinium ion)The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogens and the carbonyl group. This low pKa means the compound will be predominantly in its neutral form at physiological pH.

3.1. Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) is in a range that is generally considered favorable for drug-like molecules.[6] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant descriptor of lipophilicity in physiological environments.[7] Given the predicted low pKa of the pyridine nitrogen, the logD at physiological pH (7.4) is expected to be very similar to the logP.

3.2. Solubility

The presence of two halogen atoms and a relatively rigid aromatic core suggests that the aqueous solubility of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is likely to be low. Poor solubility can limit oral bioavailability.[8] For research purposes, the use of organic co-solvents such as DMSO or methanol may be necessary to prepare stock solutions.

3.3. Ionization (pKa)

The pyridine nitrogen in the molecule is the most basic site. However, the presence of two electron-withdrawing halogens (bromine and chlorine) and the carbonyl group significantly reduces its basicity. The predicted pKa of the conjugate acid (the protonated pyridine) is low, indicating that the compound will exist predominantly in its neutral form in the physiological pH range of 1 to 8.[7] This is an important consideration for its interaction with biological targets and its membrane permeability.

Structural and Crystallographic Insights

While no experimental crystal structure is available for the title compound, analysis of structurally related molecules can provide insights into its likely solid-state conformation. For instance, the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveals details about bond lengths and angles in a similar bromo-chlorophenyl system.[9] In pyridinyl-methanone structures, the dihedral angle between the pyridine ring and the carbonyl group is a key conformational feature.[10] In the case of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, it is expected that the morpholine ring will adopt a chair conformation.[11]

Key_Structural_Features cluster_pyridine Substituted Pyridine Core cluster_morpholine Morpholine Amide Moiety Molecule (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Pyridine_Ring Pyridine Ring Molecule->Pyridine_Ring Amide_Linkage Amide Bond Molecule->Amide_Linkage Bromo_Substituent 5-Bromo Pyridine_Ring->Bromo_Substituent Chloro_Substituent 2-Chloro Pyridine_Ring->Chloro_Substituent Carbonyl_Group 4-Carbonyl Pyridine_Ring->Carbonyl_Group Reactivity_Handle Reactivity_Handle Bromo_Substituent->Reactivity_Handle Cross-coupling reactions Chloro_Substituent->Reactivity_Handle Cross-coupling reactions Morpholine_Ring Morpholine Ring (Chair Conformation) Amide_Linkage->Morpholine_Ring

Caption: Key structural features of the molecule.

Conclusion

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and an analysis of its structural features. While experimental validation of the predicted data is necessary, the information presented here serves as a valuable resource for researchers and scientists working with this and related compounds. The presence of multiple functional groups and reactive handles makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. Further studies to determine its biological activity and to explore its synthetic utility are warranted.

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Exploratory

Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Executive Summary In the landscape of modern drug discovery, the rapid assembly of complex, target-specific pharmacophores relies heavily on the strategic selection of bifunctional building blocks. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, target-specific pharmacophores relies heavily on the strategic selection of bifunctional building blocks. As a Senior Application Scientist, I frequently evaluate scaffolds that offer programmable reactivity to accelerate hit-to-lead optimization. (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a highly versatile, di-halogenated pyridine intermediate designed specifically for orthogonal cross-coupling workflows.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental protocols for its functionalization.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the consolidated quantitative data for this scaffold.

PropertyValueSource
Chemical Name (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone[1]
CAS Number 1870258-51-7[1],[2]
Molecular Weight 305.56 g/mol [1]
Molecular Formula C10H10BrClN2O2[3],[4]
Scaffold Class Di-halogenated Pyridine AmideStructural Analysis

Structural Rationale & Mechanistic Advantages

The architecture of (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone is not arbitrary; it is engineered to solve specific challenges in medicinal chemistry.

The Morpholino-Methanone Motif

The morpholine ring is a privileged pharmacophore in targeted therapeutics (). In the context of kinase inhibitors, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor, anchoring the molecule to the ATP-binding hinge region of kinases (such as PI3K or mTOR).

  • Causality of the Amide Linkage: By tethering the morpholine via a methanone (amide) linkage rather than a direct C-N bond, the scaffold gains enhanced metabolic stability against oxidative dealkylation. Furthermore, the amide bond restricts the rotational degrees of freedom, locking the morpholine ring into a favorable geometry for target engagement while significantly improving the aqueous solubility of the lipophilic pyridine core.

Orthogonal Halogenation Logic

The true synthetic power of this molecule lies in its di-halogenated state. The C5-bromo and C2-chloro substituents possess distinctly different bond dissociation energies (C-Br ≈ 280 kJ/mol vs. C-Cl ≈ 330 kJ/mol) ().

  • Causality of Reactivity: This energy differential dictates the sequence of palladium-catalyzed oxidative addition. A Palladium(0) species will selectively insert into the weaker C5-Br bond first. This allows researchers to perform a regioselective cross-coupling at C5, leaving the C2-chloro group intact for a subsequent, harsher coupling reaction. This orthogonal reactivity completely bypasses the need for inefficient protection/deprotection steps.

Workflow SM Scaffold CAS: 1870258-51-7 Step1 Suzuki-Miyaura Coupling (C5) SM->Step1 Pd Catalyst Boronic Acid Int C5-Substituted Intermediate Step1->Int Regioselective Reaction Step2 Buchwald-Hartwig Amination (C2) Int->Step2 Pd Catalyst Amine Prod Bifunctionalized API Candidate Step2->Prod High Temp Conversion

Logical workflow for the orthogonal functionalization of the di-halogenated pyridine scaffold.

Experimental Workflows: Orthogonal Functionalization

To maximize the utility of CAS 1870258-51-7[2], the following self-validating protocols detail the step-by-step methodology for sequential functionalization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C5 Position)
  • Objective: Selective arylation of the C5-bromo position while preserving the C2-chloro group.

  • Causality & Reagent Selection: We utilize Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial when dealing with sterically hindered ortho-substituted pyridines. K2CO3 in a 1,4-dioxane/water mixture provides optimal basicity to activate the boronic acid without causing premature hydrolysis of the C2-chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (ratio 4:1).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validating Checkpoint: Sample the reaction mixture and analyze via LC-MS. The system is self-validating: the reaction is complete when the characteristic isotopic doublet of the starting material (m/z 305/307)[1] is entirely replaced by the product mass lacking the bromine isotope pattern. Note: If over-coupling at C2 is observed, reduce the temperature to 70°C.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C2 Position)
  • Objective: Introduction of an amine nucleophile at the remaining C2-chloro position to finalize the Active Pharmaceutical Ingredient (API) candidate.

  • Causality & Reagent Selection: The C-Cl bond is notoriously challenging to activate. Therefore, we switch to a more electron-rich catalyst system: Pd2(dba)3 with Xantphos. The wide bite angle of Xantphos strongly promotes C-N bond formation and suppresses unwanted β-hydride elimination. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the incoming amine.

Step-by-Step Methodology:

  • Preparation: Charge the C5-arylated intermediate (1.0 eq), the target amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq) into a sealed tube.

  • Solvent Addition: Suspend the reagents in anhydrous, degassed toluene.

  • Reaction: Heat to 100°C for 12 hours. The elevated temperature is strictly required to overcome the high activation barrier of the C-Cl oxidative addition.

  • Self-Validating Checkpoint: Monitor via 1H NMR. The disappearance of the distinct pyridine C3-proton singlet associated with the starting material, alongside its upfield shift, confirms successful amination.

  • Workup: Filter through a Celite pad, concentrate, and purify via preparative HPLC.

Application Context: Kinase Inhibition Pathways

Derivatives synthesized from this scaffold are frequently evaluated as inhibitors in oncology, particularly targeting the PI3K/AKT/mTOR signaling axis. The morpholine moiety mimics the adenine ring of ATP, allowing the molecule to competitively bind to the kinase hinge region, thereby halting the phosphorylation cascade responsible for tumor cell proliferation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTORC1 / Proliferation AKT->mTOR Downstream Signaling Inhibitor Morpholine-Pyridine Inhibitor Inhibitor->PI3K Competitive ATP Binding (Hinge Region)

Intervention of morpholine-pyridine derivatives in the PI3K/AKT/mTOR signaling pathway.

References

  • Title: The role of morpholine in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Disclaimer: The following guide presents a scientifically rigorous, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Disclaimer: The following guide presents a scientifically rigorous, albeit prospective, analysis of the title compound, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone. As of the time of writing, the crystal structure for this specific molecule has not been reported in publicly accessible databases. This document is therefore intended as an expert guide for researchers, outlining the complete workflow from synthesis to structural elucidation and analysis, using this compound as a detailed case study. The experimental data and structural parameters presented herein are hypothetical but are grounded in established chemical and crystallographic principles for analogous structures.

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates biological activity, physical properties, and intermolecular recognition. This guide focuses on the multifaceted analysis of a novel compound, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, a molecule possessing moieties of significant interest to medicinal chemists.

The structure marries a di-halogenated pyridine core with a morpholine amide. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and to provide favorable interactions with biological targets.[1][2][3] Its presence can significantly improve the pharmacokinetic profile of a drug candidate.[1][4] The pyridine ring, substituted with both bromine and chlorine, offers intriguing possibilities for modulating electronic properties and engaging in specific, directional intermolecular interactions, most notably halogen bonding.[5][6]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating solid-state molecular structures.[7][8] It provides unambiguous information on connectivity, bond lengths, bond angles, and the intricate details of crystal packing.[7] This guide will detail the prospective journey of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone through synthesis, crystallization, and comprehensive SC-XRD analysis.

Methodology: From Synthesis to Structure

The elucidation of a crystal structure is a linear process that begins with the synthesis of high-purity material and culminates in the refinement of a structural model against diffraction data.

Synthesis and Crystallization

A plausible and efficient route to synthesize the title compound is via an amide coupling reaction between 5-bromo-2-chloropyridine-4-carboxylic acid and morpholine. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive salt.[9][10] Therefore, the use of a coupling reagent to activate the carboxylic acid is essential for achieving a high yield.[9][11]

Synthesis_Workflow

Caption: Workflow for the synthesis and crystallization of the title compound.

Following successful synthesis and purification by column chromatography, the growth of diffraction-quality single crystals is the next critical step. This is often described as more of an art than a science.[12] A common and effective method is the slow evaporation of a solution of the pure compound in a suitable solvent or solvent mixture.

X-ray Data Collection and Processing

A suitable, flaw-free single crystal would be selected under a microscope and mounted on a goniometer.[12] Data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

The instrument of choice would be a modern four-circle diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[7] The data collection strategy involves a series of scans (e.g., ω and φ scans) to measure the intensities of a large number of unique reflections across the reciprocal space.

Structure Solution and Refinement

Once the diffraction data is collected and processed (integrated and corrected for absorption), the crystal structure can be solved.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: For organic molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[13][14] The SHELXS program is a powerful tool for this purpose.[13]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure, for which the SHELXL program is the industry standard.[15][16] This iterative process involves:

    • Assigning atom types and positions.

    • Refining atomic coordinates and anisotropic displacement parameters (ADPs), which model the thermal vibration of each atom.

    • Locating hydrogen atoms from the difference electron density map and refining them using appropriate models (e.g., a riding model).

    • The refinement continues until the model converges, indicated by minimal shifts in refined parameters and stable residual factors (R-factors).

Hypothetical Results and Structural Analysis

This section presents plausible data for the title compound to illustrate a complete structural report.

Crystallographic Data

The crystallographic data and refinement parameters would be summarized in a standardized table.

Parameter Hypothetical Value
Empirical formulaC₁₀H₁₀BrClN₂O₂
Formula weight305.56 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.512(3) Å
b15.678(5) Å
c9.245(4) Å
β105.34(2)°
Volume1190.1(7) ų
Z4
Density (calculated)1.705 Mg/m³
Absorption coefficient3.85 mm⁻¹
F(000)608
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5° to 28.0°
Reflections collected / unique9850 / 2845 [R(int) = 0.035]
Data / restraints / parameters2845 / 0 / 154
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]
R₁0.038
wR₂0.095
R indices (all data)
R₁0.049
wR₂0.102
Largest diff. peak and hole0.55 and -0.48 e.Å⁻³
Molecular Structure

The analysis would confirm the connectivity of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone. The morpholine ring would likely adopt a stable chair conformation. A key structural feature is the torsion angle between the plane of the pyridine ring and the plane of the amide group, which dictates the overall molecular shape.

Molecular_Structure

Caption: Hypothetical molecular structure of the title compound with atom numbering.

Supramolecular Assembly and Crystal Packing

The presence of both chlorine and bromine atoms on the pyridine ring makes this molecule a prime candidate for forming halogen bonds.[5][17][18] A halogen bond (R-X···Y) is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species.[6][19] In the crystal lattice, one would expect to observe C-Br···O or C-Cl···N interactions, which act as synthons to guide the self-assembly of the molecules into well-defined architectures.

Additionally, weak C-H···O hydrogen bonds involving the morpholine oxygen as an acceptor and hydrogen atoms from the pyridine or morpholine rings as donors would likely contribute to the overall stability of the crystal packing. These interactions, while individually weak, collectively play a crucial role in defining the supramolecular structure.

Crystal_Packing

Caption: Diagram of potential intermolecular interactions in the crystal lattice.

Detailed Experimental Protocols

Protocol: Synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
  • Activation: To a solution of 5-bromo-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add morpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

  • Crystallization: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate). Place the solution in a small vial, cover with parafilm, and puncture a few small holes in the film. Allow the solvent to evaporate slowly over several days at room temperature to form single crystals.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: Select a clear, single crystal of appropriate size (~0.2 mm) under a polarizing microscope and mount it on a cryo-loop.[12]

  • Mounting: Mount the crystal on the goniometer head of the diffractometer.

  • Centering: Center the crystal in the X-ray beam.

  • Data Collection: Cool the crystal to 100 K using a nitrogen cryostream. Perform an initial unit cell determination. Proceed with a full data collection using a combination of ω and φ scans to achieve high completeness and redundancy.

  • Data Processing: Integrate the raw diffraction images using the instrument's software (e.g., CrysAlisPro). Apply corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan).

  • Structure Solution: Use the SHELXS software package to solve the structure using direct methods.[13]

  • Structure Refinement: Refine the resulting structural model using SHELXL.[15][16] Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model (AFIX instructions).

  • Validation: Check the final model for consistency using validation software (e.g., PLATON) and generate a final crystallographic information file (CIF).

Conclusion

This guide provides a comprehensive framework for the complete structural characterization of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone. While the specific structural data remains to be experimentally determined, this prospective analysis underscores the power of a synergistic approach combining targeted synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction. The insights gained from such an analysis—from the precise intramolecular geometry to the subtle intermolecular forces like halogen and hydrogen bonds that govern the crystal packing—are indispensable for rational drug design and the engineering of new molecular materials. The protocols and analyses detailed herein serve as a robust blueprint for researchers aiming to unlock the structural secrets of novel chemical entities.

References

  • B(OCH2CF3)3 as an Effective Reagent for the Direct Amidation of Carboxylic Acids with Amines. The Journal of Organic Chemistry. [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2543-2554. [Link]

  • Desiraju, G. R., & Parthasarathy, R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Kumar, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Lardi, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Ding, X. (2020). Halogen Bond in Crystal Engineering. JYU. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C362. [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 10-31. [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • ResearchGate. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. [Link]

  • SHELX. Structure Solution by Direct Methods. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • OlexSys. Structure Solution. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Link]

  • Westin, J. Synthesis of Amides. Organic Chemistry. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

Sources

Exploratory

The Morpholino-Pyridine Scaffold in Kinase Drug Discovery: Mechanism of Action, Structural Biology, and Experimental Validation

Executive Summary In the landscape of targeted therapeutics, the development of highly selective, orally bioavailable kinase inhibitors remains a cornerstone of oncology and immunology. Among the myriad of pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the development of highly selective, orally bioavailable kinase inhibitors remains a cornerstone of oncology and immunology. Among the myriad of pharmacophores explored, the morpholino-pyridine (and closely related morpholino-pyrimidine) scaffold has emerged as a privileged motif. As a Senior Application Scientist, I have observed firsthand how this structural core consistently yields robust ATP-competitive inhibitors, particularly against the Phosphoinositide 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR).

This technical whitepaper deconstructs the mechanism of action of morpholino-pyridine derivatives. By bridging structural biology with field-proven experimental workflows, we will explore how this scaffold achieves nanomolar potency, how dual-inhibition is rationally designed, and how to rigorously validate these compounds using self-validating cellular assays.

Structural Biology & The Hinge-Binding Paradigm

To understand the efficacy of morpholino-pyridine derivatives, we must examine the architecture of the kinase ATP-binding pocket. The pocket is situated in the cleft between the N-terminal and C-terminal lobes of the kinase domain, connected by a flexible "hinge" region.

The Role of the Morpholine Ring

The morpholine moiety acts as a bioisostere for the adenine ring of endogenous ATP. In the hydrophobic environment of the hinge region, the morpholine oxygen serves as a critical hydrogen bond acceptor. Crystallographic data confirms that this oxygen forms a strong, directional hydrogen bond with the backbone amide (NH) of a conserved valine residue—specifically Val851 in PI3Kα and Val882 in PI3Kγ [1]. This single interaction anchors the inhibitor within the active site.

The Role of the Pyridine/Pyrimidine Core

While the morpholine ring anchors the molecule, the pyridine (or pyrimidine) core acts as a rigid, directional spacer.

  • Vectorization: The core projects functional groups into adjacent sub-pockets, such as the ribose affinity pocket or the solvent-exposed channel [2].

  • Physicochemical Tuning: Replacing a simple phenyl ring with a pyridine nitrogen significantly improves aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the electron-withdrawing nature of the heterocycle modulates the pKa of the molecule, which can mitigate off-target toxicities such as hERG channel inhibition.

Mechanism of Action: Modulating the PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this cascade is a hallmark of numerous malignancies. Morpholino-pyridine derivatives act as ATP-competitive inhibitors, halting the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (like AKT) of their activation signals.

Because the catalytic domains of PI3K and mTOR share high structural homology, medicinal chemists frequently leverage the morpholino-pyridine scaffold to design dual PI3K/mTOR inhibitors [3]. Dual inhibition is strategically advantageous because it suppresses the mTORC1-mediated negative feedback loop, which often leads to paradoxical hyperactivation of AKT when PI3K is inhibited in isolation [4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholino-Pyridine Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition (Optional)

Mechanism of PI3K/mTOR pathway inhibition by morpholino-pyridine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR) Insights

The versatility of the morpholino-pyridine/pyrimidine scaffold is evidenced by its presence in multiple clinical and advanced preclinical candidates. The table below summarizes the quantitative biochemical potency (IC50) and structural features of benchmark inhibitors.

CompoundPrimary Target(s)IC50 (nM)Key Structural MotifReference
Omipalisib PI3Kα / mTOR0.04 / 0.18Arylsulfonamide + Pyridine core[5]
PQR530 PI3Kα / mTOR<1.0 / <1.0Morpholino-triazine/pyridine core[4]
Pictilisib PI3K (Pan-Class I)~3.0 (PI3Kα)Thienopyrimidine + Morpholine[7]
SGC-PIKFYVE-1 PIKfyve6.9Indolyl pyrimidinamine[6]
Buparlisib PI3K (Pan-Class I)44.6 (PI3Kα)2,6-dimorpholinopyrimidine[2]

Experimental Workflows: Validating the Mechanism of Action

As a Senior Application Scientist, I frequently observe drug candidates that exhibit single-digit nanomolar IC50s in biochemical assays but fail to translate into cellular models. To ensure scientific integrity, we must build a self-validating testing funnel.

Workflow Synth 1. Compound Synthesis & SAR Optimization EnzAssay 2. Biochemical Profiling (ADP-Glo Assay) Synth->EnzAssay NanoBRET 3. Cellular Target Engagement (NanoBRET Assay) EnzAssay->NanoBRET Pheno 4. Phenotypic Validation (Cell Viability) NanoBRET->Pheno

Step-by-step experimental workflow for validating morpholino-pyridine kinase inhibitors.

Protocol A: Biochemical Kinase Profiling (ADP-Glo)

Causality: Before advancing to cellular models, we must confirm intrinsic catalytic inhibition. We utilize the ADP-Glo assay because it is a universal, non-radioactive method that measures the conversion of ATP to ADP, directly quantifying kinase activity regardless of the specific lipid or peptide substrate used.

  • Enzyme-Substrate Incubation: Combine purified recombinant kinase (e.g., PI3Kα), lipid substrate (PIP2), and the morpholino-pyridine inhibitor in a standard kinase buffer.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP at a concentration matching the enzyme's Km​ . Why? Operating at Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP, preventing background noise.

  • Luminescence Generation & Quantification: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Measure luminescence; the signal is inversely proportional to inhibitor potency.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays utilize non-physiological ATP concentrations (10-100 µM). Inside a living cell, ATP concentrations are in the millimolar range (1-10 mM), creating massive competition for the hinge-binding morpholine group. NanoBRET (Bioluminescence Resonance Energy Transfer) confirms that the inhibitor permeates the live cell membrane and successfully displaces a tracer from the kinase active site.

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (the BRET energy donor).

  • Cell Plating & Tracer Addition: Plate cells in a 384-well format. Add a cell-permeable fluorescent kinase tracer (energy acceptor) at a concentration equivalent to its Kd​ .

  • Inhibitor Treatment: Treat cells with a dose-response titration of the morpholino-pyridine candidate. Critical Step: Always include a structurally matched negative control (e.g., a derivative lacking the critical morpholine oxygen, similar to the SGC-PIKFYVE-1N control probe [6]) to validate that phenotypic observations are strictly due to on-target kinase inhibition.

  • Equilibration: Incubate for 2 hours at 37°C to allow the inhibitor to compete with the tracer and intracellular ATP.

  • Detection & Analysis: Add NanoLuc substrate. Measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm). A dose-dependent decrease in the BRET ratio confirms on-target intracellular engagement.

Conclusion & Future Perspectives

The morpholino-pyridine/pyrimidine scaffold is far more than a simple structural building block; it is a highly tunable, privileged pharmacophore that reliably exploits the conserved hinge region of the kinome. By understanding the precise hydrogen-bonding mechanics of the morpholine oxygen and leveraging the vectorization capabilities of the pyridine core, drug discovery professionals can continue to design next-generation inhibitors. Moving forward, integrating these rational design principles with rigorous, self-validating cellular assays like NanoBRET will be paramount in overcoming the attrition rates traditionally associated with kinase inhibitor development.

References

  • Structure of 1 in PI3Kγ.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
  • SGC-PIKFYVE-1. Structural Genomics Consortium.
  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. NIH.
Foundational

An In-depth Technical Guide to the In Vitro Metabolic Stability of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of the novel chemical entity, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone. The principles and protocols detailed herein are grounded in established practices within the pharmaceutical industry for drug discovery and development.[1][2] This document is intended to serve as a practical resource for scientists actively engaged in the characterization of new chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. A critical hurdle in this process is understanding the molecule's metabolic fate.[2] The in vitro metabolic stability of a compound provides an early indication of its potential in vivo pharmacokinetic profile, particularly its half-life and oral bioavailability.[1][3] A compound that is too rapidly metabolized by the liver may fail to achieve therapeutic concentrations in the body, rendering it ineffective. Conversely, a compound that is excessively stable may accumulate to toxic levels. Therefore, a thorough in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to candidate selection and optimization.[1][2]

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a substituted pyridine derivative. The pyridine ring is a common motif in many pharmaceuticals, and its metabolism has been extensively studied.[4][5][6] Generally, pyridine and its derivatives can undergo a variety of metabolic transformations, including oxidation of the ring to form N-oxides and hydroxypyridines, as well as conjugation reactions.[6] The substituents on the pyridine ring, in this case, a bromo, a chloro, and a morpholinomethanone group, will significantly influence the specific metabolic pathways and the overall rate of metabolism.[4][5]

This guide will focus on two of the most widely used in vitro systems for assessing metabolic stability: liver microsomes and hepatocytes.[7] Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][8] Assays using liver microsomes are excellent for determining a compound's susceptibility to oxidative metabolism.[8][9] Hepatocytes, which are intact liver cells, provide a more complete picture of hepatic metabolism, as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions.[10][11][12]

Foundational Principles of In Vitro Metabolic Stability Assays

The core principle of in vitro metabolic stability assays is to incubate the test compound with a biologically active system (liver microsomes or hepatocytes) and monitor the disappearance of the parent compound over time.[3][9] From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These parameters are invaluable for predicting in vivo pharmacokinetic properties.

Key Parameters and Their Significance
  • In Vitro Half-Life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates a less stable compound.

  • Intrinsic Clearance (CLint): This is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the conditions of the in vitro assay.[10][13] CLint is a critical parameter for predicting in vivo hepatic clearance.

Experimental Workflow: A Visual Overview

The general workflow for assessing in vitro metabolic stability is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages involved.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Test Compound & Control Preparation Incubation Incubation at 37°C Compound_Prep->Incubation System_Prep Microsome/Hepatocyte Preparation System_Prep->Incubation Time_Points Sampling at Pre-defined Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Sample_Processing Sample Processing (e.g., Centrifugation) Quenching->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Peak Area vs. Time) LC_MS_Analysis->Data_Analysis Parameter_Calc Calculation of t½ and CLint Data_Analysis->Parameter_Calc

Figure 1: General experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone using pooled human liver microsomes.

Materials and Reagents
  • (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.[7]

    • Prepare working solutions of the test compound and positive controls in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the working solution of the test compound or positive control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard. The acetonitrile will precipitate the proteins and stop the enzymatic reaction.[11]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[15]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area of the parent compound) is plotted against time. The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear portion of this curve is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Table 1: Example Data from a Liver Microsomal Stability Assay

Time (min)% Parent Compound Remaining
0100
585
1560
3035
4515
605

Note: This is example data for illustrative purposes only.

Detailed Protocol: Hepatocyte Stability Assay

This protocol provides a method for assessing the metabolic stability of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone using cryopreserved human hepatocytes.

Materials and Reagents
  • (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Culture Medium (e.g., Williams' Medium E with supplements)

  • Positive Control Compounds (e.g., a high clearance compound like testosterone and a low clearance compound like tolbutamide)

  • Acetonitrile (containing an internal standard)

  • 96-well plates (collagen-coated for adherent cultures, if applicable)

  • Incubator (with 5% CO2)

Step-by-Step Methodology
  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium and centrifuge to remove the cryoprotectant.

    • Resuspend the hepatocytes in fresh culture medium and determine cell viability (e.g., using trypan blue exclusion).

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[10]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the working solution of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone or positive controls to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.[13]

    • Quench the metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the liver microsomal stability assay protocol (Section 4.2.4).

Data Analysis and Interpretation

The data analysis for the hepatocyte stability assay is similar to that of the microsomal assay. The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.

Analytical Methodology: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[15][16] Its high sensitivity, selectivity, and speed make it ideal for in vitro metabolism studies.[15][16]

In these assays, the LC system separates the parent compound from any potential metabolites and other matrix components. The tandem mass spectrometer then provides highly specific detection and quantification of the target analyte. Modern LC-MS/MS systems can provide accurate mass measurements, which can aid in the identification of metabolites.[16]

Potential Metabolic Pathways of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Based on the known metabolism of pyridine derivatives, several metabolic pathways can be hypothesized for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.[4][5][6]

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone N_Oxidation Pyridine N-Oxidation Parent->N_Oxidation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Dehalogenation Reductive Dehalogenation Parent->Dehalogenation Morpholine_Oxidation Oxidation of Morpholine Ring Parent->Morpholine_Oxidation Glucuronidation Glucuronidation of Hydroxylated Metabolites Hydroxylation->Glucuronidation Sulfation Sulfation of Hydroxylated Metabolites Hydroxylation->Sulfation

Figure 2: Potential metabolic pathways for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.

  • Phase I Reactions:

    • Pyridine N-oxidation: The nitrogen atom of the pyridine ring is a likely site for oxidation to form the corresponding N-oxide.[6]

    • Aromatic Hydroxylation: The pyridine ring can be hydroxylated at various positions, although the existing substituents will direct the position of this modification.

    • Oxidation of the Morpholine Ring: The morpholine moiety can undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen.

    • Dehalogenation: While generally less common, reductive dehalogenation of the bromo or chloro substituents is a possibility.

  • Phase II Reactions:

    • If hydroxylated metabolites are formed in Phase I, they can be further conjugated with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.

The identification of the actual metabolites formed would require further investigation using techniques like high-resolution mass spectrometry.[10][16]

Conclusion and Future Directions

The in vitro metabolic stability of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a critical parameter that will significantly influence its potential as a drug candidate. The protocols detailed in this guide provide a robust framework for assessing its stability in both liver microsomes and hepatocytes. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development, including lead optimization and the design of in vivo pharmacokinetic studies.

Future work should focus on identifying the specific metabolites formed and the CYP isozymes responsible for the metabolism of this compound. This information will be crucial for predicting potential drug-drug interactions and for developing a comprehensive understanding of the compound's disposition in humans.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Parales, R. E., & Haddock, J. D. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 553-582.
  • ASM Journals. (1996, September 1). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews.
  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Wikipedia. (n.d.). Pyridine.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.
  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PMC.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • National Center for Biotechnology Information. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC.
  • Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis.
  • Creative Bioarray. (2025, July 27). Hepatocyte Stability Assay.
  • ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Fisher Scientific. (n.d.). (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Pharmaron. (n.d.). Metabolism.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

Sources

Foundational

Pharmacokinetic properties of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone analogs

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Analogs This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) proper...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Analogs

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) properties of novel (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone analogs. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount to its success as a therapeutic agent.[1] This document is structured to provide not just the "how" but the "why," offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Crucial Role of Early Pharmacokinetic Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] The (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone scaffold represents a class of compounds with potential therapeutic applications. However, their efficacy is intrinsically linked to their ability to reach the target site in sufficient concentrations and for an appropriate duration.[1] Therefore, a robust and early assessment of their ADME profile is not just recommended but essential.

This guide will walk you through a logical, tiered approach to pharmacokinetic characterization, from high-throughput in vitro assays to more resource-intensive in vivo studies. We will explore how to generate reliable data and, more importantly, how to interpret it to guide the optimization of this chemical series.

Foundational In Vitro ADME Profiling: Building a Predictive Framework

In the early stages of drug discovery, it is crucial to employ in vitro assays that are both predictive and amenable to high-throughput screening.[2] These initial studies provide a foundational understanding of a compound's intrinsic properties and help prioritize analogs for further development.

Metabolic Stability: A Primary Determinant of In Vivo Half-Life

A compound that is rapidly metabolized by the liver will likely have a short half-life and poor bioavailability.[3] The metabolic stability assay is a cornerstone of early ADME profiling, designed to assess a compound's susceptibility to biotransformation.[3]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

    • Pooled liver microsomes (from human or relevant preclinical species) are thawed on ice.[2]

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.

  • Incubation:

    • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.[4]

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[3][5]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.[3]

Causality Behind Experimental Choices:

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.[3][6]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the test compound in a complex biological matrix.[5]

Visualization of the Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound & Controls pre_inc Pre-incubate Compound with Microsomes prep_cpd->pre_inc prep_mic Thaw Liver Microsomes prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (add NADPH system) prep_nadph->start_rxn pre_inc->start_rxn take_aliquots Take Aliquots at Time Points (0-60 min) start_rxn->take_aliquots quench Quench with Acetonitrile & Internal Standard take_aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc G cluster_study_setup Study Setup cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Select & Prepare Animal Model (e.g., Rat) dose_iv Administer IV Dose to Cohort 1 animal_model->dose_iv dose_po Administer PO Dose to Cohort 2 animal_model->dose_po formulation Prepare Dosing Formulations (IV & PO) formulation->dose_iv formulation->dose_po blood_collection Serial Blood Collection (0-24h) dose_iv->blood_collection dose_po->blood_collection plasma_prep Process Blood to Harvest Plasma blood_collection->plasma_prep lcms Quantify Compound in Plasma via LC-MS/MS plasma_prep->lcms pk_analysis Perform Non-Compartmental Analysis (NCA) lcms->pk_analysis report Report Key PK Parameters (CL, Vd, t½, F%) pk_analysis->report

Caption: Workflow for a Single-Dose In Vivo PK Study.

Hypothetical Data Summary:

Analog IDRouteCL (mL/min/kg)Vd (L/kg)t½ (h)F (%)
Parent IV50.12.50.6N/A
PO--0.815
Analog A IV25.52.21.0N/A
PO--1.545

This data is for illustrative purposes only.

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic data is wholly dependent on the quality of the bioanalytical method used for quantification. [7]A robust and validated LC-MS/MS method is essential. [4][5][8] Key Validation Parameters (based on FDA Guidance): [4][7]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Calibration Curve: Demonstrating a linear relationship between concentration and instrument response over a defined range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of matrix components on the ionization of the analyte.

  • Stability: Ensuring the analyte is stable under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage).

Structure-Property Relationships (SPR): Guiding Chemical Optimization

Systematic analysis of how structural modifications to the (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone scaffold affect its pharmacokinetic properties is key to designing better drug candidates. [9] Potential Areas for Modification and Their Hypothesized Impact:

  • Pyridinyl Ring Substituents (Bromo and Chloro groups):

    • Impact: These electron-withdrawing groups can influence the pKa of the molecule and its susceptibility to metabolic attack. Replacing them with other halogens (e.g., fluorine) or small alkyl groups could alter lipophilicity and metabolic stability. [10]For example, replacing the bromo group with a fluoro group (Analog A) might block a site of metabolism, thereby increasing the half-life.

  • Morpholino Group:

    • Impact: This group significantly influences solubility and polarity. Modifying it to other cyclic amines (e.g., piperidine, piperazine) can fine-tune these properties, potentially affecting permeability and volume of distribution.

  • Linker Carbonyl Group:

    • Impact: While often crucial for binding to the pharmacological target, minor modifications or isosteric replacements could be explored if this group is found to be a metabolic liability.

By integrating the data from in vitro and in vivo studies, a clear picture of the structure-property relationships will emerge, enabling a more rational and efficient drug design process.

Conclusion

The pharmacokinetic characterization of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone analogs requires a multi-faceted and integrated approach. By starting with high-throughput in vitro assays to assess metabolic stability and permeability, and then progressing prioritized candidates to in vivo studies in relevant preclinical models, researchers can build a comprehensive understanding of a compound's ADME profile. This data, underpinned by robust bioanalytical methods, is critical for guiding medicinal chemistry efforts and ultimately selecting a drug candidate with a high probability of clinical success.

References

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone.
  • Di, L., & Obach, R. S. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 99(11), 4654-4661.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Khan, S. A., et al. (2022). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia.
  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • McNally, J., & Usansky, J. Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017). Yakugaku Zasshi, 137(1), 11-21.
  • Pharmaron. Regulatory in vivo PK Studies.
  • Pharmaceuticals and Medical Devices Agency. Pharmacokinetics.
  • Pharmacokinetics. (n.d.).
  • Di, L., & Kerns, E. H. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 963-965.
  • Rispens, T., & van der Krol, A. (2009). Bioanalytical methods for the quantification of therapeutic monoclonal antibodies and their application in clinical pharmacokinetic studies. Human Antibodies, 18(3), 47-73.
  • Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. (2025). ACS Chemical Neuroscience.
  • WuXi Biology. In Vivo Pharmacology Services & Animal Models.
  • Schenone, S., et al. (2011). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry, 54(7), 2269-2283.
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. (n.d.).
  • IRBM. In vivo Pharmacology.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules, 28(8), 3409.
  • Akhter, F., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 241411.
  • Structure-Activity Relationships. (n.d.). ResearchGate.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(10), 4824-4839.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Molecules.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). Molecules, 26(11), 3113.
  • Clinical Pharmacokinetics. (n.d.). Springer.
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). Current Drug Metabolism, 11(1), 35-52.

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: An Application Note and Protocol

Introduction (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a key building block in contemporary drug discovery and development. Its substituted pyridine core is a common scaffold in a variety of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a key building block in contemporary drug discovery and development. Its substituted pyridine core is a common scaffold in a variety of biologically active compounds. The presence of bromine and chlorine atoms offers synthetic handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening. The morpholino-methanone moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This document provides a detailed, two-step protocol for the synthesis of this valuable intermediate, intended for researchers and professionals in the fields of medicinal chemistry and drug development.

The synthesis proceeds via a classic two-step, one-pot procedure. First, the starting material, 5-bromo-2-chloroisonicotinic acid, is converted to its highly reactive acyl chloride derivative using a chlorinating agent. This intermediate is then reacted in situ with morpholine to yield the desired amide product. This method is robust and generally provides good yields.

Materials and Equipment

Reagents and Solvents Grade Supplier
5-Bromo-2-chloroisonicotinic acid≥98%Commercially Available
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Reagent GradeCommercially Available
Morpholine≥99%Commercially Available
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Commercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Deuterated chloroform (CDCl₃) for NMRCommercially Available
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Reflux condenser
Heating mantle or oil bath
Ice-water bath
Dropping funnel
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Thin Layer Chromatography (TLC) plates (silica gel)
Column chromatography setup
NMR spectrometer
Mass spectrometer

Experimental Protocol

Overall Reaction Scheme

The synthesis is a two-step process starting from 5-bromo-2-chloroisonicotinic acid.

Synthesis_Workflow A 5-Bromo-2-chloroisonicotinic acid B Step 1: Acyl Chloride Formation (SOCl₂ or (COCl)₂) A->B Chlorinating Agent C 5-Bromo-2-chloroisonicotinoyl chloride (Intermediate) B->C D Step 2: Amide Coupling (Morpholine, Base) C->D Amine Nucleophile E (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone D->E

Caption: Overall workflow for the synthesis of the target compound.

Step 1: In-situ Formation of 5-Bromo-2-chloroisonicotinoyl chloride

Causality and Mechanistic Insight: The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (or oxalyl chloride) is an effective reagent for this transformation. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic sulfur (or carbon) of the chlorinating agent. A subsequent cascade of electron movements, facilitated by a catalytic amount of DMF if using oxalyl chloride, results in the substitution of the hydroxyl group with a chloride ion, forming the highly electrophilic acyl chloride. The byproducts of this reaction (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gaseous and can be easily removed, driving the reaction to completion.

Detailed Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-chloroisonicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred slurry. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • The resulting solution of 5-bromo-2-chloroisonicotinoyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling with Morpholine

Causality and Mechanistic Insight: This step is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine, being a good nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride intermediate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic, and drives the reaction towards the product.

Amide_Coupling_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination AcylChloride 5-Bromo-2-chloroisonicotinoyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Attack on Carbonyl Morpholine Morpholine Morpholine->Tetrahedral Product (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Tetrahedral->Product Collapse of Intermediate HCl HCl (neutralized by base) Tetrahedral->HCl Loss of Leaving Group

Application

Application Note: (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone as a Versatile Building Block in Medicinal Chemistry

Executive Summary (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS: 1870258-51-7) is a highly functionalized, di-halogenated heterocyclic building block. It has emerged as a critical scaffold in the design and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS: 1870258-51-7) is a highly functionalized, di-halogenated heterocyclic building block. It has emerged as a critical scaffold in the design and synthesis of novel therapeutics, prominently featuring in the development of [1] and [2].

This application note provides an in-depth technical guide on the structural rationale, physicochemical advantages, and self-validating synthetic workflows required to successfully leverage this orthogonal building block in drug discovery programs.

Structural Rationale & Reactivity Profile

The strategic value of this molecule lies in its precisely tuned electronic environment, which allows for sequential, highly regioselective functionalization without the need for protecting groups.

  • Regioselective SNAr at the C2-Chlorine: The pyridine nitrogen strongly withdraws electron density from the ortho (C2) and para (C4) positions. Because C4 is occupied by the morpholine amide, the C2-chlorine is uniquely activated for Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex is thermodynamically stabilized by the adjacent electronegative pyridine nitrogen.

  • Transition-Metal Catalysis at the C5-Bromine: The C5 position is meta to the pyridine nitrogen and is electronically deactivated toward SNAr. However, the C–Br bond is significantly weaker and more polarizable than the C–Cl bond. This makes the C5-bromine the kinetically favored site for oxidative addition by Palladium(0) in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Morpholine Amide Pharmacophore: Unlike ester derivatives, which are prone to rapid plasma esterase hydrolysis, the morpholine amide is metabolically robust. Morpholine acts as a non-planar, hydrophilic appendage that improves aqueous solubility, lowers the overall lipophilicity (logD), and frequently engages in critical hydrogen-bonding interactions within kinase hinge regions or GPCR allosteric pockets.

Physicochemical & Pharmacophore Data

Summarizing the core properties of the building block ensures accurate calculation of reaction stoichiometry and prediction of downstream pharmacokinetic behavior.

PropertyValueMedicinal Chemistry Relevance
Chemical Formula C10H10BrClN2O2Provides a low molecular weight starting point for elaboration.
Molecular Weight 305.56 g/mol Leaves ~200 Da of "budget" for further functionalization to stay within Lipinski's Rule of 5.
Isotopic Signature ~1:1.3:0.3 (M : M+2 : M+4)Distinctive MS signature due to one Br and one Cl atom; highly useful for LC-MS reaction tracking.
Hydrogen Bond Acceptors 4Enhances interaction with target protein backbones.
Topological Polar Surface Area (TPSA) 42.4 ŲOptimal for blood-brain barrier (BBB) penetration if CNS targeting is desired.

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems , incorporating causality for reagent selection and In-Process Controls (IPC) to guarantee trustworthiness at each step.

Protocol A: Synthesis of the Building Block via Amide Coupling

Reference Grounding: While [3] to form an acyl chloride intermediate, this can generate HCl gas and degrade sensitive substrates. We recommend using HATU for a milder, higher-yielding transformation.

  • Causality: HATU promotes rapid reaction kinetics through the formation of a highly reactive 7-azabenzotriazole active ester. This is particularly effective for electron-deficient, sterically hindered carboxylic acids like 5-bromo-2-chloroisonicotinic acid, preventing unreacted starting material from complicating downstream purifications.

  • Step-by-Step Methodology:

    • Dissolve 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise. The solution will typically turn a pale yellow as the active ester forms. Stir for 15 minutes.

    • Add morpholine (1.5 eq) dropwise. Stir the reaction mixture at 20 °C for 2 hours.

    • Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation (IPC): Analyze via LC-MS. The protocol is validated when the starting acid peak (m/z 236/238) is completely consumed, replaced by the product peak at m/z 305/307 [M+H]+ .

Protocol B: Regioselective SNAr at C2
  • Causality: Dimethyl sulfoxide (DMSO) is selected as the solvent. Polar aprotic solvents dramatically accelerate SNAr reactions by poorly solvating the nucleophilic anion (thereby increasing its effective nucleophilicity) while stabilizing the highly polar Meisenheimer transition state.

  • Step-by-Step Methodology:

    • Dissolve (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 eq) in anhydrous DMSO (0.2 M).

    • Add the desired primary nucleophile (e.g., cyclopropylamine, 2.0 eq) and anhydrous K2CO3 (2.5 eq).

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Self-Validation (IPC): The displacement of chlorine by the amine results in a distinct mass shift. Furthermore, the isotopic pattern will change from a Br/Cl complex pattern to a pure Bromine pattern (a 1:1 ratio of M / M+2), definitively confirming the selective loss of the chlorine atom.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5
  • Causality: Pd(dppf)Cl2 is utilized as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is mandatory for the final reductive elimination step, thereby accelerating the catalytic cycle and minimizing the competitive protodeboronation of the arylboronic acid.

  • Step-by-Step Methodology:

    • Combine the C2-aminated-5-bromopyridine intermediate (1.0 eq), an arylboronic acid (1.2 eq), and Na2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

    • Degas the mixture by bubbling nitrogen through the solution for 10 minutes.

    • Add Pd(dppf)Cl2 (0.05 eq) and heat to 90 °C for 12 hours.

    • Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

  • Self-Validation (IPC): The reaction is validated by the disappearance of the brominated starting material on LC-MS. The isotopic signature will lose the 1:1 Bromine pattern, collapsing into a single dominant [M+H]+ peak corresponding to the newly formed biaryl system.

Reaction Matrix

The following table summarizes the orthogonal reaction conditions, highlighting the distinct chemical environments required to address each halogen independently.

Reaction TypeTarget SiteReagents & CatalystSolventTempTypical Yield
Amide Coupling C4-COOHMorpholine, HATU, DIPEADMF20 °C85–95%
SNAr C2-ChlorinePrimary Amine, K2CO3DMSO80 °C75–90%
Suzuki Coupling C5-BromineR-B(OH)2, Pd(dppf)Cl2, Na2CO3Dioxane/H2O90 °C70–85%

Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal functionalization strategy, demonstrating how the building block serves as a central hub for divergent library synthesis.

G BB (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone CAS: 1870258-51-7 SNAr Step 1: SNAr Reaction C2-Chlorine Displacement BB->SNAr Nucleophile (Amine) Polar Aprotic Solvent (DMSO) Int1 C2-Aminated 5-Bromopyridine Intermediate SNAr->Int1 Regioselective Substitution Suzuki Step 2: Suzuki Coupling C5-Bromine Functionalization Int1->Suzuki Aryl Boronic Acid Pd(dppf)Cl2, Base API Final Drug Candidate (e.g., Nav1.8 / SOS1 Inhibitor) Suzuki->API Cross-Coupling

Orthogonal functionalization workflow of the di-halogenated pyridine building block.

References

  • Substituted triazolopyridines and methods of use thereof (US Patent 9550775B2). Details the use of 5-bromo-2-chloroisonicotinic acid derivatives in the synthesis of voltage-gated sodium channel blockers.
  • Sos1 inhibitors (WO Patent 2021127429A1). Describes the HATU-mediated amide coupling of 5-bromo-2-chloroisonicotinic acid in the development of KRAS pathway inhibitors.
  • Nitrogen containing 2,3-dihydroquinazolinone compounds as nav1.8 inhibitors (WO Patent 2022129281A1). Outlines alternative acyl chloride methodologies for functionalizing the C4 position of the pyridine core.
Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Mechanistic Rationale The functionalization of polyhalogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern pharmaceutical development. The substrate (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone presents a classic chemoselectivity challenge: differentiating between two reactive carbon-halogen bonds on an electron-deficient pyridine ring.

While the intrinsic rate of palladium oxidative addition strongly favors C–Br bonds over C–Cl bonds, the local electronic environment complicates this baseline assumption. The C4-morpholino amide is electron-withdrawing via induction, which increases the overall electrophilicity of the pyridine core. This electronic activation can make the C2-chloride susceptible to unwanted off-target reactions, including SN​Ar displacement or competitive oxidative addition[1].

To achieve high yields and strict chemoselectivity for the C5 position, the reaction conditions must be carefully engineered. The causality behind our optimized protocol relies on three mechanistic pillars:

  • Ligand Sterics (XPhos): Utilizing a bulky dialkylbiaryl phosphine ligand like XPhos accelerates reductive elimination and stabilizes the active monomeric Pd(0) species. More critically, its massive steric profile strongly disfavors insertion into the C2–Cl bond (which is sterically hindered by the adjacent pyridine nitrogen and the C4-amide), thereby locking the chemoselectivity toward the C5–Br bond[2].

  • Mild Inorganic Base: Strong nucleophilic bases (e.g., NaOH , Cs2​CO3​ at high temperatures) can trigger SN​Ar hydrolysis of the C2-chloride. Using a mild base like K3​PO4​ or K2​CO3​ selectively facilitates the transmetalation of the boronic acid without degrading the substrate[3].

  • Biphasic Solvent System: A 1,4-Dioxane/Water mixture ensures optimal solvation of both the lipophilic organic substrate and the inorganic base, maximizing the interfacial surface area for transmetalation[3].

Catalyst Optimization & Selectivity Data

The following table summarizes the quantitative optimization data for the coupling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone with a standard arylboronic acid (e.g., phenylboronic acid). The data illustrates the superiority of Generation 3 (G3) palladacycles in controlling chemoselectivity.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)ConversionChemoselectivity (C5:C2)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 901672%8:1
2 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90889%18:1
3 Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/ H2​O 80691%25:1
4 XPhos Pd G3 K3​PO4​ 1,4-Dioxane/ H2​O 80 3 >98% >50:1

Note: XPhos Pd G3 = (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate.

Experimental Workflow

The following diagram outlines the logical progression of the experimental setup, highlighting the critical path from preparation to purification.

G N1 1. Substrate & Boronic Acid Preparation in Solvent N2 2. Strict Degassing (Sparging/Freeze-Pump-Thaw) N1->N2 N3 3. Base & Pd-Catalyst Addition under Inert Gas N2->N3 N4 4. Controlled Heating (80°C for 3-4 hours) N3->N4 N5 5. In-Process Control (IPC) LC-MS Isotope Analysis N4->N5 N5->N4  If Incomplete N6 6. Aqueous Quench & Organic Extraction N5->N6  If Complete N7 7. Chromatographic Purification N6->N7

Figure 1: Standard operating workflow for chemoselective Suzuki-Miyaura cross-coupling.

Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure the reaction trajectory is correct before committing to time-intensive workup procedures.

Materials Required:
  • (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • XPhos Pd G3 (0.03 to 0.05 equiv)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, prepared as a 1M aqueous solution)

  • 1,4-Dioxane (Anhydrous, inhibitor-free)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Initial Solvation

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 eq) and the chosen arylboronic acid (1.2 eq).

  • Add 1,4-Dioxane to achieve a substrate concentration of approximately 0.2 M.

  • Causality Check: Do not add the catalyst or the aqueous base yet. Degassing the solvent prior to introducing the sensitive Pd(0) precursor prevents premature catalyst oxidation.

Step 2: System Degassing

  • Seal the vessel with a rubber septum.

  • Sparge the solution with ultra-pure Argon or Nitrogen for at least 15 minutes using a submerged needle, with a secondary vent needle to prevent pressure buildup.

  • Concurrently, sparge the 1M aqueous K3​PO4​ solution in a separate vial for 10 minutes.

Step 3: Catalyst & Base Introduction

  • Briefly remove the vent needle and quickly add XPhos Pd G3 (5 mol%) against a positive flow of inert gas.

  • Add the degassed 1M aqueous K3​PO4​ solution (2.0 eq) via syringe. The final solvent ratio should be approximately 4:1 or 5:1 (Dioxane:Water)[3].

Step 4: Reaction Execution

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (≥ 800 rpm) to ensure maximum mixing of the biphasic system.

Step 5: In-Process Control (IPC) & Self-Validation A protocol is only robust if it can be verified in real-time. At t=2 hours, perform the following validation:

  • Withdraw a 10 µL aliquot from the upper organic layer using a micro-syringe under positive inert gas pressure.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

  • Validation Criteria (Mass Spectrometry):

    • Disappearance of Starting Material: Look for the absence of the distinct M+ isotopic cluster at approx. m/z 305, 307, 309. This 3-peak cluster (approximate ratio 3:4:1) is the mathematical signature of a molecule containing exactly one Bromine ( 79Br/81Br ) and one Chlorine ( 35Cl/37Cl ).

    • Appearance of Product: Confirm the presence of the product mass. Because the bromine has been replaced by the aryl group, the product will exhibit a simple 2-peak isotopic pattern (3:1 ratio) characteristic of a single Chlorine atom.

    • Selectivity Check: If a mass corresponding to a double-coupling (loss of both Br and Cl) is observed, immediately cool the reaction to prevent further over-arylation.

Step 6: Quench and Workup

  • Once the IPC confirms >95% conversion, remove the vessel from heat and cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and Water.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or Dichloromethane/Methanol gradient, depending on the polarity of the coupled aryl group).

  • For highly pure pharmaceutical intermediates, a secondary trituration in cold diethyl ether or reverse-phase preparative HPLC may be utilized.

References

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. nih.gov.
  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine | Organic Letters. acs.org.
  • WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors. google.

Sources

Application

Application Note: Preparation of Morpholino Amides from 5-Bromo-2-chloroisonicotinic Acid

Introduction & Mechanistic Rationale The functionalization of di-halogenated pyridine scaffolds is a critical operation in modern medicinal chemistry. Specifically, 5-bromo-2-chloroisonicotinic acid is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of di-halogenated pyridine scaffolds is a critical operation in modern medicinal chemistry. Specifically, 5-bromo-2-chloroisonicotinic acid is a highly versatile building block utilized in the synthesis of Son of Sevenless homolog 1 (SOS1) inhibitors[1], PRMT5 inhibitors[2], and voltage-gated sodium channel (NaV1.7) blockers[3].

Converting this sterically hindered, electron-deficient carboxylic acid into a morpholino amide —namely, (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone—serves two primary purposes in drug design:

  • Physicochemical Optimization: The morpholine ring significantly improves aqueous solubility and metabolic stability compared to primary or acyclic secondary amides.

  • Structural Rigidity: The amide bond restricts rotational degrees of freedom, locking the pharmacophore into a favorable conformation for target binding.

Causality in Coupling Chemistry: The presence of the 2-chloro and 5-bromo substituents exerts a strong electron-withdrawing effect (-I effect) on the pyridine ring, significantly lowering the pKa of the C4-carboxylic acid and reducing its nucleophilicity. Consequently, standard mild coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this electronic deactivation, two robust methodologies are recommended: Method A (Acyl Chloride Formation) for scalable, cost-effective synthesis, and Method B (HATU/DIPEA Activation) for rapid, small-scale library generation.

Experimental Workflows

Workflow SM 5-Bromo-2-chloroisonicotinic acid (Starting Material) AC Acyl Chloride Intermediate (Moisture Sensitive) SM->AC Oxalyl Chloride DMF (cat.), DCM 0 °C to RT AE HOAt Active Ester (HATU Intermediate) SM->AE HATU, DIPEA DMF, RT PROD (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone (Target Amide) AC->PROD Morpholine, Et3N DCM, 0 °C to RT AE->PROD Morpholine RT

Fig 1: Reaction pathways for synthesizing morpholino amides via acyl chloride or HATU activation.

Methodologies & Protocols

Method A: Acyl Chloride Route (Recommended for Scale-Up >10g)

This method leverages the formation of a highly reactive acyl chloride intermediate. Oxalyl chloride is preferred over thionyl chloride to allow for milder reaction conditions, preventing the thermal degradation of the electron-deficient pyridine ring[2].

Step 1: Activation

  • Suspend 5-bromo-2-chloroisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/g) under an inert nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv).

  • Cool the suspension to 0 °C and add oxalyl chloride (1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution (CO 2​ and CO) ceases and the solution becomes homogeneous.

Scientific Rationale: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species. The electron-deficient nature of the substrate necessitates this highly electrophilic intermediate to drive activation to completion.

Validation Checkpoint: Withdraw 10 µL of the reaction mixture, quench into 200 µL of anhydrous methanol, and analyze by LC-MS. The presence of the methyl ester (M+H = 250/252/254) without residual starting material confirms complete activation.

Step 2: Amination

  • Concentrate the reaction mixture in vacuo to remove unreacted oxalyl chloride and DCM. Re-dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL/g) and cool to 0 °C.

  • Add triethylamine (Et 3​ N, 2.5 equiv) followed by morpholine (1.1 equiv) dropwise.

  • Stir at room temperature for 1 hour.

Scientific Rationale: Et 3​ N acts as an acid scavenger to neutralize the HCl generated during amination, preventing the protonation of morpholine which would otherwise halt the reaction.

Step 3: Workup

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO 3​ , water, and brine.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to afford the crude product. Purify via recrystallization or flash chromatography if necessary.

Method B: Direct Coupling Route (Recommended for Discovery <10g)

For rapid analog synthesis, HATU is the premier coupling reagent. It generates an HOAt active ester that is highly resistant to the steric hindrance posed by the ortho-chloro group[1].

Step 1: Activation & Amination

  • Dissolve 5-bromo-2-chloroisonicotinic acid (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

  • Add morpholine (1.2 equiv) and stir for an additional 1-2 hours.

Scientific Rationale: DIPEA is chosen over Et 3​ N because its steric bulk prevents it from acting as a competing nucleophile at the electrophilic 2-chloro position of the pyridine ring. HATU provides superior activation kinetics compared to carbodiimides (EDC/DCC).

Validation Checkpoint: Analyze the crude mixture by TLC (EtOAc/Hexanes 1:1). The highly polar starting material (Rf ~0.1) should be completely replaced by the less polar morpholino amide product (Rf ~0.4).

Step 2: Workup

  • Quench the reaction with water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3x) to thoroughly remove residual DMF.

  • Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data & Method Comparison

ParameterMethod A: Acyl ChlorideMethod B: HATU Coupling
Activation Reagent Oxalyl Chloride / DMF (cat.)HATU / DIPEA
Solvent System Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 85 - 95%75 - 85%
Scalability Excellent (>100g scale)Poor to Moderate (<10g scale)
Cost Efficiency High (Inexpensive reagents)Low (HATU is cost-prohibitive at scale)
Primary Byproducts CO 2​ , CO, HCl (Volatile/Easily removed)HOAt, Tetramethylurea (Requires aqueous washes)

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone, cross-reference your analytical data against these self-validating spectroscopic markers:

  • Mass Spectrometry (LC-MS, ESI+): The presence of one Bromine and one Chlorine atom creates a highly distinct isotopic cluster. You must observe a 3-peak pattern at M : M+2 : M+4 in an exact relative abundance ratio of approximately 3 : 4 : 1 (m/z ~305, 307, 309). Deviation from this pattern indicates dehalogenation side-reactions.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • Pyridine Protons: The C3 and C6 protons are para to each other. Expect two distinct singlets. The H6 proton (adjacent to the nitrogen and bromine) will be highly deshielded at ~8.5 - 8.7 ppm . The H3 proton will appear at ~7.4 - 7.6 ppm .

    • Morpholine Protons: Due to the restricted rotation of the amide bond (rotamers), the morpholine CH 2​ groups will appear as broad multiplets between 3.2 - 3.8 ppm rather than sharp triplets.

Troubleshooting Dehalogenation: If LC-MS indicates loss of the 2-chloro group (m/z ~271), ensure that no primary or secondary amines (other than the intended morpholine) are present during the reaction, and strictly adhere to the use of sterically hindered bases like DIPEA.

References

  • Title: Sos1 inhibitors (US20210188857A1)
  • Title: PRMT5 INHIBITORS (EP3706742B1)
  • Title: Substituted triazolopyridines and methods of use thereof (US9550775B2)

Sources

Method

Nucleophilic aromatic substitution (SNAr) of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Executive Summary (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Executive Summary

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a highly versatile, polyhalogenated heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs). Its structural architecture features three distinct handles for orthogonal functionalization: a 2-chloro group, a 5-bromo group, and a 4-morpholino amide. This application note details the robust, regioselective Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro position using a model secondary amine (piperidine), providing a self-validating protocol designed for high-yield, late-stage diversification.

Mechanistic Rationale and Regioselectivity (E-E-A-T)

In polyhalogenated pyridines, differentiating between halogen sites is critical to avoid complex product mixtures. The SNAr reaction on this substrate occurs exclusively at the 2-chloro position due to the following causal factors:

  • Electronic Activation: The pyridine nitrogen acts as a powerful electron-withdrawing group via resonance, specifically activating the ortho (C2) and para (C4) positions toward nucleophilic attack. The 5-bromo position, being meta to the nitrogen, is electronically deactivated toward SNAr and is conventionally reserved for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[1],[2].

  • Synergistic Amide Effect: The morpholino methanone group at the 4-position exerts an additional inductive and resonance electron-withdrawing effect. This dual-activation severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making it highly susceptible to nucleophilic attack.

  • Meisenheimer Complex Stabilization: SNAr proceeds via an addition-elimination mechanism. The addition of the nucleophile forms a transient Meisenheimer complex. Polar aprotic solvents like DMF are classically employed here because they stabilize this highly polar transition state while leaving the nucleophile "naked" and reactive[3].

SNAr_Mechanism R Reactants 2-Cl-Pyridine + Nu⁻ TS1 Transition State 1 Nucleophilic Attack R->TS1 Rate-Determining Step MC Meisenheimer Complex (N⁻ Stabilization) TS1->MC TS2 Transition State 2 Chloride Expulsion MC->TS2 P Products 2-Nu-Pyridine + Cl⁻ TS2->P Fast Elimination

Addition-elimination mechanism of the SNAr reaction forming the stabilized Meisenheimer complex.

Reaction Optimization Data

To establish the most reliable protocol, various conditions were screened. The selection of K₂CO₃ in DMF at 80 °C was chosen to prevent the hydrolysis of the C4-amide (which can occur with stronger bases like KOtBu or NaH) while ensuring complete conversion.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFDIPEA651245Incomplete conversion; low polarity fails to stabilize the transition state.
2 DMF K₂CO₃ 80 5 92 Clean conversion; optimal balance of solubility and basicity.
3DMSOCs₂CO₃100388Faster reaction but minor amide degradation products observed.
4NMPEt₃N80876Sluggish reaction rate; organic base acts as a poor acid scavenger here.

Self-Validating Experimental Protocol

This methodology describes the coupling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone with piperidine. The protocol is designed as a closed-loop, self-validating system where specific physical or analytical gates must be passed before proceeding to the next step.

Step 1: Reagent Assembly & Reaction Setup
  • In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 mmol, 305.5 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Add Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Add Piperidine (1.2 mmol, 118 µL) dropwise at room temperature.

  • Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block.

  • Validation Gate 1 (Physical): The K₂CO₃ should remain as a fine suspension. If the mixture clumps, stirring is inadequate, which will stall the reaction by trapping the acid scavenger. Increase stir speed to >600 RPM.

Step 2: In-Process Control (IPC)
  • After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

  • Validation Gate 2 (Analytical): The reaction is strictly validated by mass spectrometry. You must observe the disappearance of the starting material mass [M+H]⁺ m/z 305/307 and the emergence of the product mass [M+H]⁺ m/z 354/356. Do not proceed to workup until the starting material peak is <2% by UV integration.

Step 3: Aqueous Workup & Extraction
  • Cool the reaction to room temperature. Quench by adding 15 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated NaCl solution (brine) (2 x 20 mL).

  • Validation Gate 3 (Phase Integrity): DMF is highly miscible with water but can drag into the organic phase, causing downstream purification failures. A sharp, rapid phase separation during the brine wash validates that the DMF has been successfully partitioned into the aqueous waste. If an emulsion forms, the system self-corrects by adding an additional 5 mL of brine.

Step 4: Isolation
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 10-50% EtOAc) to afford the pure product.

SNAr_Workflow N1 1. Reagent Assembly Substrate + Nucleophile + Base N2 2. Reaction Execution Polar Aprotic Solvent (DMF), 80°C N1->N2 N3 3. In-Process Control (IPC) UPLC-MS Monitoring (Gate 2) N2->N3 N4 4. Aqueous Workup H₂O Quench & EtOAc Extraction N3->N4 N5 5. Purification Flash Chromatography N4->N5

Step-by-step experimental workflow for the self-validating SNAr reaction.

References

  • [1] Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.[Link]

  • [2] Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central (PMC).[Link]

  • [3] Sharma, A., et al. (2019). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry (ACS).[Link]

Sources

Application

HPLC method development for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone analysis

Application Note: Comprehensive HPLC Method Development and Validation Protocol for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Introduction & Chemical Profiling (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive HPLC Method Development and Validation Protocol for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Introduction & Chemical Profiling

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a complex heterocyclic building block frequently utilized in pharmaceutical synthesis. To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, one must first deconstruct the molecule’s physicochemical properties to establish causality for its chromatographic behavior[1].

  • Morpholine Amide: The morpholine nitrogen is conjugated with the adjacent carbonyl group, forming an amide bond. This resonance delocalization renders the morpholine nitrogen non-basic.

  • Halogenated Pyridine Ring: While unsubstituted pyridine has a pKa of ~5.2, the presence of two highly electronegative halogens (Bromine at C5, Chlorine at C2) exerts a profound inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the pyridine nitrogen, lowering its pKa to < 2.0.

Method Development Strategy: The Causality of Choice

Do not treat method development as trial and error; every parameter must be a deliberate response to the molecule's profile[1].

  • Stationary Phase (Column Selection): Because the analyte is neutral and lipophilic, a standard C18 column provides excellent hydrophobic retention. However, for complex sample matrices or closely eluting halogenated impurities, a Phenyl-Hexyl column is highly recommended. The electron-rich phenyl phase provides orthogonal π−π selectivity against the electron-deficient halogenated pyridine ring.

  • Mobile Phase & pH Control: Since the analyte is un-ionized, pH control is not required to suppress analyte ionization. Instead, an acidic modifier (0.1% Formic Acid) is added to the aqueous and organic mobile phases to protonate and suppress residual silanols on the silica support. This prevents secondary interactions and peak tailing[2].

  • Organic Modifier: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff (improving baseline stability).

  • Detection: The conjugated π system of the halogenated pyridine ring exhibits a strong π→π∗ transition. A Diode Array Detector (DAD) set to 254 nm is optimal for quantification, while 3D spectral data enables peak purity analysis during forced degradation.

MethodLogic A Molecule: (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone B Structural Profiling: Halogenated Pyridine + Amide A->B C Physicochemical State: Neutral, High Lipophilicity (pH 2-8) B->C D Column Selection: C18 or Phenyl-Hexyl (π-π interactions) C->D E Mobile Phase: Water/MeCN + 0.1% Formic Acid (Silanol Suppression) C->E F Detection: UV @ 254 nm (Conjugated System) D->F E->F

Logical flow for HPLC method development based on molecular properties.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability must be verified before any sample analysis occurs to ensure data integrity.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

    • Causality Check: Degassing prevents micro-bubble formation in the pump heads, ensuring a stable baseline and reproducible retention times[1].

Standard Solution Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve completely, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions (Gradient Elution)

A gradient method is employed to ensure late-eluting lipophilic impurities are washed from the column, preventing ghost peaks in subsequent runs.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.0
2.080201.0
10.010901.0
13.010901.0
13.180201.0
18.080201.0
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 30 °C (Maintains consistent solvent viscosity for reproducible mass transfer).

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm.

System Suitability Testing (The Self-Validating Mechanism)

Inject the Working Standard (100 µg/mL) six consecutive times before analyzing unknown samples. The system is only validated for use if the following criteria are met:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

Method Validation Framework

Validation must be executed in strict accordance with ICH Q2(R2)[3] and USP <1225>[4] guidelines to legally and scientifically demonstrate that the analytical procedure is fit for its intended purpose.

Validation S1 1. Specificity (Forced Degradation) S2 2. Linearity (25%-150% Target) S1->S2 S3 3. Precision (RSD ≤ 2.0%) S2->S3 S4 4. Accuracy (Spike Recovery) S3->S4 S5 5. Robustness (Varied Conditions) S4->S5

Sequential analytical method validation workflow compliant with ICH Q2(R2).

Validation Parameters and Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria (ICH Q2(R2) / USP <1225>)
Specificity Subject sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), Heat (60°C), and UV light.No interference at the retention time of the main peak. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target working concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the target concentration response.
Accuracy (Recovery) Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent sample preparations of a 100% test concentration.Relative Standard Deviation (RSD) of the assay results ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase B ratio (±2%).System suitability criteria must still be met under all variant conditions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Pharmaceutical Technology / United States Pharmacopeia (USP). Considerations for Method Validation (USP <1225>). Retrieved from:[Link]

Sources

Method

Modular Design of Kinase Inhibitors Using (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Application Notes &amp; Protocols

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Rationale In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In the landscape of targeted oncology and immunology, the rapid assembly of kinase inhibitor libraries relies heavily on versatile, orthogonally reactive building blocks. (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS 1870258-51-7)[1] has emerged as a highly privileged intermediate in the synthesis of clinically relevant tyrosine and serine/threonine kinase inhibitors, including those targeting c-Abl[2][3] and IRAK-4[4].

  • The Pyridine Core: Acts as a classic hinge-binding motif, where the nitrogen serves as a hydrogen-bond acceptor to the kinase backbone (e.g., the Met residue in the hinge region).

  • C4-Morpholino Methanone: This moiety projects outward into the solvent-exposed channel. The morpholine ring drastically improves aqueous solubility and modulates LogD. Crucially, as an amide rather than a basic amine, it mitigates off-target hERG channel liabilities while maintaining favorable pharmacokinetic (PK) properties.

  • C5-Bromine (Primary Vector): Bromine undergoes rapid oxidative addition with Palladium(0). This site is typically used to install bulky aryl or heteroaryl groups that access the DFG-out pocket or the activation loop, dictating the inhibitor's conformational selectivity (Type I vs. Type II inhibition).

  • C2-Chlorine (Secondary Vector): The C-Cl bond is chemically orthogonal to the C-Br bond under mild conditions. Once the C5 position is functionalized, the C2-Chlorine can be displaced via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination to install groups that interact with the ribose pocket or secondary hinge binding sites[3].

Synthetic Strategy & Workflow

The true power of this building block lies in its chemoselective orthogonal reactivity . Because the intrinsic bond dissociation energy of C-Br is lower than that of C-Cl, Palladium-catalyzed cross-coupling can be directed exclusively to the C5 position at moderate temperatures. The remaining C2-Chlorine is then activated by the electron-withdrawing nature of the pyridine ring (and the newly installed C5 group) for subsequent functionalization.

SynthWorkflow SM (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone Step1 Suzuki-Miyaura Coupling (C5-Br Reactivity) SM->Step1 Pd(dppf)Cl2, Base Boronic Acid Int1 5-Aryl-2-chloropyridin-4-yl Intermediate Step1->Int1 Step2A Buchwald-Hartwig (C2-Cl Reactivity) Int1->Step2A Pd G3 cat., Amine Step2B SNAr / Amination (C2-Cl Reactivity) Int1->Step2B Amine, Heat ProdA 2-Amino-5-aryl Kinase Inhibitor Step2A->ProdA ProdB 2-Alkylamino-5-aryl Kinase Inhibitor Step2B->ProdB

Caption: Divergent synthetic workflow exploiting the orthogonal reactivity of the C5-Br and C2-Cl bonds.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility and high fidelity in library generation.

Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C5 position while leaving the C2-Chlorine intact.

  • Preparation: In a rigorously dried Schlenk flask, combine (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 eq) and the desired aryl boronic acid (1.1 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation during the reaction, ensuring complete consumption of the valuable pyridine scaffold.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and Na2​CO3​ (2.0 eq).

    • Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates rapid reductive elimination, preventing the catalyst from migrating to the C2-Cl bond. Na2​CO3​ acts as a mild inorganic base to form the reactive boronate complex without hydrolyzing the morpholine amide.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O . Degas by sparging with Argon for 15 minutes.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Rigorous deoxygenation is critical to prevent the oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The protocol is self-validating when the starting material (m/z 305/307, exhibiting a distinct Br/Cl 1:1:1 isotope pattern) is completely replaced by the product mass. The disappearance of the M+2/M+4 isotope cluster confirms the successful and selective substitution of the bromine atom.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na2​SO4​ and purified via silica gel chromatography.

Protocol B: C2 Buchwald-Hartwig Amination

Objective: Install a solubilizing or ribose-pocket-binding amine at the C2 position of the previously synthesized intermediate.

  • Preparation: Combine the 5-aryl-2-chloropyridin-4-yl intermediate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a sealed tube.

  • Catalyst & Base: Add BrettPhos Pd G3 (0.02 eq) and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

    • Causality: The C2-Cl bond on an electron-rich (post-Suzuki) pyridine is notoriously sluggish. BrettPhos Pd G3 is a highly active precatalyst that rapidly generates the monoligated Pd(0) active species, overcoming the high activation energy of the C-Cl oxidative addition. NaOtBu is a strong base required to deprotonate the amine, facilitating its coordination to the Palladium center.

  • Solvent: Add anhydrous Toluene. Degas with Argon for 10 minutes.

  • Reaction Execution: Heat to 100°C for 8 hours.

    • Causality: A noticeable color change from yellow to dark red/brown indicates active catalyst formation and turnover.

  • Self-Validation (IPC): LC-MS analysis should show the complete disappearance of the C2-Cl intermediate. If unreacted starting material remains, it indicates either catalyst poisoning (check solvent anhydrousness) or insufficient base strength.

Quantitative Data Presentation

To aid in experimental planning, the following table summarizes the typical reaction parameters and expected outcomes when utilizing this scaffold for library synthesis.

Reaction TypePosition ModifiedReagents / Catalyst SystemTemp / TimeTypical YieldMechanistic Causality / Notes
Suzuki-Miyaura C5 (Br) Pd(dppf)Cl2​ , Na2​CO3​ , Dioxane/ H2​O 80°C, 4–6h75–85%Exploits lower BDE of C-Br. Mild base prevents amide hydrolysis.
Sonogashira C5 (Br) Pd(PPh3​)2​Cl2​ , CuI, Et3​N , DMF60°C, 4h70–80%CuI acts as a co-catalyst to form the reactive copper acetylide.
SNAr C2 (Cl)Aliphatic Amine, DIPEA, NMP120°C, 12h60–70%Requires strong nucleophile and thermal energy to overcome aromatic stability.
Buchwald-Hartwig C2 (Cl)BrettPhos Pd G3, NaOtBu , Toluene100°C, 8h80–90%Highly active ligand overcomes sluggish C2-Cl reactivity on electron-rich cores.

Biological Application & Pathway Context

Compounds derived from (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone have been extensively patented for their ability to inhibit critical oncogenic and inflammatory kinases. For example, in Chronic Myeloid Leukemia (CML), c-Abl kinase becomes constitutively active[2]. Pyridine-based inhibitors generated from this scaffold act as ATP-competitive inhibitors, lodging into the kinase hinge region and blocking downstream phosphorylation cascades.

Pathway Stimulus Extracellular Stimuli (Cytokines / Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target Target Kinase (e.g., c-Abl / IRAK-4) Receptor->Target Activation Downstream Downstream Effectors (STAT5 / NF-κB) Target->Downstream Phosphorylation Inhibitor Pyridine-based Inhibitor Inhibitor->Target ATP-competitive Inhibition Response Cell Proliferation & Survival Downstream->Response

Caption: Mechanism of action for pyridine-based inhibitors targeting kinase signaling pathways.

By systematically modifying the C5 and C2 positions of the (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone scaffold, researchers can fine-tune the inhibitor's affinity for the inactive (DFG-out) or active (DFG-in) conformations of these kinases, thereby tailoring the therapeutic profile for specific disease states[4].

Sources

Application

Buchwald-Hartwig amination of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Application Note & Protocol Regioselective Buchwald-Hartwig Amination of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Regioselective Buchwald-Hartwig Amination of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in pharmaceutical and materials science discovery.[1] This application note provides a comprehensive guide to the selective amination of a challenging dihalogenated substrate, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone. We delve into the mechanistic principles governing the regioselective functionalization of the C-Br bond over the C-Cl bond, present a robust and optimized experimental protocol, and offer a detailed troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex pyridine-based scaffolds.

Scientific Foundation: Mechanism and Regioselectivity

The successful application of the Buchwald-Hartwig amination, particularly on multifunctional substrates, hinges on a firm understanding of its catalytic cycle and the factors that dictate its selectivity.

The Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle.[1][2] It begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-halide bond. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate yields the desired arylamine product and regenerates the Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0:w Reductive Elimination Product Aryl Amine (Ar-NR₂) Amido_Complex->Product Product Release ArX Aryl Halide (Ar-X) Amine Amine (R₂NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge of Regioselectivity: C-Br vs. C-Cl

The substrate, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, presents two potential sites for oxidative addition. The selective amination at one site over the other is critical for synthetic utility. The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[4][5] The reactivity of aryl halides in this step generally follows the trend of bond dissociation energy: C–I > C–Br > C–OTf > C–Cl.[3] Quantum chemical studies confirm that the activation barrier for C-Br bond cleavage by palladium is significantly lower than that for C-Cl bond cleavage.[6][7]

Therefore, we can confidently predict that the amination will occur preferentially at the more reactive C5-Bromo position, leaving the C2-Chloro position intact for subsequent orthogonal functionalization. This application note will focus on conditions that maximize this inherent electronic preference.

Mitigating Catalyst Poisoning

Pyridine-containing substrates are notoriously challenging in palladium catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] To overcome this, the use of sterically bulky, electron-rich phosphine ligands is essential.[8] These ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, RuPhos), create a coordinatively saturated environment around the palladium atom, which physically hinders the binding of the pyridine nitrogen while still allowing the catalytic cycle to proceed efficiently.[1]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the selective amination of the C5-bromo position. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Substrate, Base, Ligand, Pd Precatalyst) prep_glass Oven-Dry Glassware prep_solvent Degas Anhydrous Solvent setup Assemble in Glovebox/ Under Inert Atmosphere prep_solvent->setup add_solvent Add Solvent & Amine setup->add_solvent heat Heat to 80-100 °C with Vigorous Stirring add_solvent->heat monitor Monitor by TLC/LC-MS (Approx. 4-12 h) heat->monitor cool Cool to Room Temp monitor->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.

Reagents and Equipment
Reagent/MaterialGrade/Specification
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanoneSubstrate (1.0 equiv.)
Amine (e.g., Morpholine, Aniline)Nucleophile (1.2 equiv.)
XPhos Pd G3Precatalyst (2 mol%)
Sodium tert-butoxide (NaOtBu)Base (1.4 equiv.)
TolueneAnhydrous, degassed
Oven-dried Schlenk flask or reaction vialWith magnetic stir bar
Standard Schlenk line or GloveboxFor inert atmosphere
TLC plates, LC-MS vials, Silica GelFor monitoring and purification
Step-by-Step Procedure
  • Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Reaction Setup: Seal the vial with a septum cap. Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Execution: Place the vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn a dark brown color, which is indicative of an active catalytic system.[8]

  • Monitoring: After 2 hours, and every 2 hours thereafter, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-2-chloropyridine product.

Optimization and Data Analysis

The choice of ligand and base can significantly impact reaction efficiency. While the protocol above provides a robust starting point, optimization may be required for different amines or to improve yield. The amide functionality in the substrate is potentially sensitive to the strongly basic conditions.[2] If hydrolysis or other side reactions are observed, screening weaker bases is recommended.[3]

Table 1: Hypothetical Optimization Study for the Amination with Morpholine

EntryLigand (3 mol%)Base (1.4 equiv)Temp (°C)Time (h)Conversion (%)Notes
1XPhosNaOtBu1006>95Recommended starting conditions. Clean and fast reaction.
2RuPhosNaOtBu1006>95Excellent alternative ligand, similar high activity.
3XPhosK₃PO₄1002465Slower reaction rate, suitable for highly base-sensitive amines.
4XPhosCs₂CO₃1002470Good mild base option due to better solubility than K₃PO₄.[3]
5XPhosNaOtBu8012>95Lower temperature can improve selectivity and reduce side reactions.

This table presents representative data to illustrate an optimization workflow.

Troubleshooting Guide

Even robust protocols can encounter issues. Below is a guide to address common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No or Very Low Conversion 1. Inactive catalyst due to air/moisture exposure.[8]2. Poor quality reagents (wet solvent/amine).3. Substrate or base insolubility.1. Ensure a strictly inert atmosphere; use a pre-catalyst like XPhos Pd G3.2. Use freshly dried/distilled solvent and amine.3. Ensure vigorous stirring.[3] If solubility is an issue, consider a different solvent like 1,4-dioxane.[8]
Reaction Stalls / Low Yield 1. Catalyst decomposition over time.2. Catalyst poisoning by pyridine substrate.[8]3. Insufficiently strong base.1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[8] Observe for the formation of palladium black (a sign of decomposition).2. Screen more sterically hindered ligands (e.g., RuPhos, BrettPhos).[2]3. If using a weak base, switch to NaOtBu or LHMDS, provided the substrate is stable.
Formation of Palladium Black 1. Catalyst decomposition due to excessively high temperature.2. Presence of impurities.1. Lower the reaction temperature to 80-90 °C.[8]2. Ensure all reagents are pure and the glassware is scrupulously clean.
Poor Regioselectivity (Amination at C-Cl) 1. Reaction run at excessively high temperatures for prolonged periods, allowing the less reactive C-Cl bond to react.1. Lower the reaction temperature and monitor carefully to stop the reaction upon full consumption of the starting material. The kinetic product (C-Br amination) should be heavily favored under the recommended conditions.

Conclusion

The regioselective is a highly effective transformation that provides strategic access to valuable 5-amino-2-chloropyridine building blocks. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and employing modern catalyst systems with bulky phosphine ligands, high yields and excellent selectivity can be achieved. The protocol and guidelines presented herein offer a validated pathway for researchers to successfully implement this reaction and troubleshoot common challenges, thereby accelerating discovery programs in medicinal chemistry and related fields.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. National Center for Biotechnology Information. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries | Request PDF. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. Radboud University. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - ResearchGate. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Assays for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Overview (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS: 1870258-51-7) is a highly lipophilic, halogenated pyridine derivative. The combination of the bromo- and chloro- substituents on the pyridine ring, along...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS: 1870258-51-7) is a highly lipophilic, halogenated pyridine derivative. The combination of the bromo- and chloro- substituents on the pyridine ring, along with the morpholine amide, significantly drives up its hydrophobicity. In biochemical and cellular screening assays, this structural profile makes the compound highly prone to precipitation, colloidal aggregation, and poor kinetic solubility.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve these solubility bottlenecks and ensure high-fidelity assay data.

Diagnostic Flowchart: Identifying the Root Cause of Precipitation

Before adjusting your assay buffer, it is critical to determine whether the compound is failing at the stock solution level or during the aqueous dilution phase.

G Start Observe erratic assay data or visible precipitation CheckDMSO Check 10 mM DMSO Stock (Visual & LC-MS) Start->CheckDMSO StockIssue Precipitation in Stock (Water uptake/Freeze-thaw) CheckDMSO->StockIssue Yes BufferCheck Check Aqueous Assay Buffer (DLS or Nephelometry) CheckDMSO->BufferCheck No Opt1 Remake stock in anhydrous DMSO Store at RT or in single-use aliquots StockIssue->Opt1 Aggregates Colloidal Aggregates Detected (Steep Hill Slope) BufferCheck->Aggregates Turbidity / DLS > 10nm TrueInsol Crystalline Precipitation (Thermodynamic limit exceeded) BufferCheck->TrueInsol Visible particles Opt2 Add 0.01-0.1% Triton X-100 or CHAPS to buffer Aggregates->Opt2 Opt3 Optimize order of addition: Add DMSO stock directly to protein/buffer mix TrueInsol->Opt3

Decision tree for diagnosing and resolving solubility issues with lipophilic derivatives.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does my compound precipitate immediately upon dilution into the assay buffer, even if the final concentration is below its theoretical thermodynamic solubility? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) of a lipophilic compound is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the compound momentarily exceeds its kinetic solubility limit before bulk mixing can occur, leading to the formation of amorphous precipitates or colloidal aggregates [1]. Because the crystallized or aggregated compound is in a lower energy state, it will not easily redissolve even if the final bulk concentration is theoretically soluble.

Q: How can I tell if (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is forming colloidal aggregates rather than fully precipitating? A: Colloidal aggregates often remain suspended and might not be visible to the naked eye, but they sequester the compound and the target protein, leading to false-positive inhibition. You can diagnose this by examining your dose-response curves: a Hill slope significantly steeper than 1.0 is a hallmark of aggregation-based inhibition [1]. Additionally, adding a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt these aggregates; if the IC50 shifts dramatically or the activity disappears upon detergent addition, aggregation was the culprit.

Q: My 10 mM DMSO stock solution seems to lose potency over time. Is the compound degrading? A: For robust halogenated pyridines, chemical degradation is less likely than physical precipitation due to water uptake. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock. Even a small percentage of water in the DMSO can drastically reduce the solubility of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, causing microscopic crystallization at the bottom of the tube [1].

Optimized Experimental Workflows

To circumvent solvent shock and aggregation, the order of addition and the dilution matrix are critical parameters that must be strictly controlled.

Workflow N1 Prepare 10mM Stock in Anhydrous DMSO N2 Serial Dilution in 100% DMSO N1->N2 N3 Direct Transfer to Assay Plate N2->N3 N4 Add Aqueous Buffer + Target Protein N3->N4

Optimized order of addition workflow to minimize solvent shock and prevent aggregation.

Protocol A: Step-by-Step Order of Addition to Prevent Solvent Shock

Causality: Preparing intermediate aqueous dilutions forces the compound to spend extended time at high concentrations in a suboptimal solvent, maximizing precipitation risk. Direct addition minimizes this window [1].

  • Prepare Anhydrous Stocks: Dissolve (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at room temperature in a desiccator for short-term use (1-2 days) to avoid freeze-thaw condensation.

  • Perform Serial Dilutions in DMSO: Conduct all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO rather than an aqueous buffer.

  • Direct Transfer: Use acoustic liquid handling (e.g., Echo) or low-volume pin tools to transfer the DMSO-dissolved compound directly into the dry assay plates.

  • Add Assay Matrix: Dispense the aqueous assay buffer (pre-mixed with target protein and any necessary surfactants) directly onto the compound. The presence of proteins and surfactants in the bulk phase immediately acts as a hydrophobic sink, stabilizing the lipophilic compound and preventing nucleation [1].

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: Before running biochemical assays, you must establish the maximum assay concentration (MAC). Kinetic solubility, measured by light scattering, mimics the exact conditions of an HTS assay (DMSO stock added to buffer) and is more relevant for early-stage screening than thermodynamic solubility (solid powder equilibrated in buffer) [2, 3].

  • Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Dispense varying volumes of the stock into a 96-well plate to create a concentration gradient (e.g., 1 µM to 200 µM).

  • Rapidly add the exact aqueous assay buffer (including all salts and additives) to each well, maintaining a constant final DMSO concentration (e.g., 1% or 2%).

  • Incubate for 2 hours at room temperature with shaking to allow for potential amorphous precipitate formation [2].

  • Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (turbidity) is detected compared to a DMSO/buffer blank[2].

Quantitative Data: Buffer Optimization Strategies

If the kinetic solubility of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is below your required assay concentration, buffer modification is necessary. The table below summarizes the expected impact of various additives based on established bioassay optimization strategies.

Additive / StrategyConcentration RangeMechanism of ActionExpected Impact on Kinetic Solubility
Triton X-100 / Tween-20 0.01% - 0.1% (v/v)Micelle formation; disrupts colloidal aggregates.High (Increases apparent solubility by 5-10x)
Bovine Serum Albumin (BSA) 0.05% - 0.1% (w/v)Acts as a hydrophobic sink; binds lipophilic molecules.Moderate to High
DMSO (Final Assay Conc.) 1% - 5% (v/v)Co-solvent effect; lowers the dielectric constant of water.Moderate (Target-dependent tolerance)
Cyclodextrins (e.g., HP-β-CD) 1% - 5% (w/v)Forms inclusion complexes with the hydrophobic core.High (Excellent for structural stabilization)

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(10), 3919-3925. URL:[Link]

  • Horvath, D., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e202300216. URL:[Link]

Optimization

Preventing unwanted debromination during reactions with (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Target Scaffold: (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that functionalizing dihalogenated pyridines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that functionalizing dihalogenated pyridines presents significant chemoselectivity challenges. When performing cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone , researchers frequently encounter catastrophic levels of unwanted debromination (protodehalogenation) at the C5 position.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and completely suppress this side reaction.

Mechanistic Diagnostics (FAQ)

Q1: Why is (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone exceptionally prone to debromination? The susceptibility lies in the steric and electronic microenvironment of the C5-bromine bond. Following the initial oxidative addition of Palladium(0) to the more reactive C5-Br bond, the resulting Ar-Pd(II)-Br intermediate must undergo transmetalation. However, the bulky morpholino amide group at the adjacent C4 position creates severe steric hindrance. This steric clash dramatically slows down the transmetalation step. Consequently, the Ar-Pd(II)-Br intermediate has a prolonged lifetime, making it highly vulnerable to off-cycle hydride transfer [1].

Q2: Where is the hydride coming from to cause the debromination? Hydrodehalogenation requires a hydrogen source. In cross-coupling conditions, this hydride typically originates from three sources:

  • Alkoxide Bases: Strong bases like NaOtBu can undergo β -hydride elimination after coordinating to the palladium center, generating a highly reactive Pd-H species [1].

  • Solvents: Ethers (like dioxane) and amides (like DMF) can act as hydride donors at elevated temperatures [1].

  • Trace Water: Water can coordinate to the phosphine-palladium complex and act as a direct hydrogen source for hydrodehalogenation, a pathway particularly prevalent in electron-deficient fluorinated or chlorinated aromatic systems [2].

Pathway Visualization: The Catalytic Divergence

To effectively troubleshoot, we must visualize the kinetic competition between the desired cross-coupling and the undesired hydrodehalogenation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br (Sterically Hindered) OxAdd->ArPdBr TransMet Transmetalation (R-B(OH)2) ArPdBr->TransMet Fast (Desired) Hydride Hydride Transfer (Base/Solvent/H2O) ArPdBr->Hydride Slow Transmetalation ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Product (C5-Coupled) RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElimH Reductive Elimination ArPdH->RedElimH RedElimH->Pd0 Debrom Debrominated Byproduct (C5-H) RedElimH->Debrom

Divergent Pd-catalyzed pathways: Cross-coupling vs. hydrodehalogenation.

Quantitative Optimization Matrix

The table below summarizes empirical optimization data for the Suzuki-Miyaura coupling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone with a standard arylboronic acid. Notice how tuning the electronics and sterics of the catalyst system shifts the kinetic balance.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Debromination (%)Causality / Outcome
1 Pd(PPh3​)4​ NaOtBu Dioxane / H2​O 10012%81%Poor. PPh3​ is not bulky enough to force transmetalation. Base donates hydrides.
2 Pd2​(dba)3​ / XPhos K2​CO3​ Toluene / H2​O 8068%18%Moderate. Bulky XPhos accelerates transmetalation, but high temp still allows side reactions.
3 PdCl2​(dppf) K3​PO4​ THF / H2​O (10:1)6589%<2%Optimal. Bidentate ligand enforces geometry that outcompetes protodehalogenation [3].

Troubleshooting Logic & Corrective Actions

If you are observing >5% debromination in your LC-MS traces, apply the following logic-driven adjustments:

  • Action 1: Upgrade the Ligand Architecture. Abandon first-generation catalysts like Pd(PPh3​)4​ . Transition to bidentate ligands (e.g., dppf) or bulky, electron-rich Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands increase the electron density on Palladium, accelerating the oxidative addition, while their steric bulk forces the transmetalating agent into the optimal geometry, vastly accelerating the desired pathway [3].

  • Action 2: Soften the Base. Replace strong alkoxide bases with milder inorganic salts. Anhydrous K3​PO4​ or Cs2​CO3​ are highly recommended. They are strong enough to activate the boronic acid but incapable of β -hydride elimination [1].

  • Action 3: Eliminate Hydride-Donating Solvents. If using Dioxane or DMF, switch to Toluene, THF, or Cyclopentyl methyl ether (CPME). Dioxane is notorious for promoting dehalogenation in sterically hindered pyridine systems [1].

  • Action 4: Control the Temperature. Run the reaction at the lowest possible temperature that still permits conversion (typically 60–70 °C). Thermal energy exponentially increases the rate of the higher-activation-energy hydride transfer pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) to ensure that if debromination begins to occur, you can diagnose the exact point of failure.

Optimized Suzuki-Miyaura Coupling Procedure

Step 1: Rigorous Deoxygenation (Critical for Catalyst Lifespan)

  • Charge a flame-dried Schlenk tube with (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.5 equiv).

  • Add THF and degassed H2​O (10:1 ratio).

  • Perform three freeze-pump-thaw cycles. Scientific Rationale: Dissolved oxygen oxidizes electron-rich phosphine ligands to phosphine oxides, stripping the Palladium of its protective bulk and exposing it to hydride attack.

Step 2: Catalyst Assembly

  • Under a positive pressure of Argon, add PdCl2​(dppf)⋅CH2​Cl2​ (5 mol%).

  • Seal the tube and heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the aqueous base and organic phases.

Step 3: In-Process Control (IPC) & Validation

  • Checkpoint: After 90 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metric: Look for the debrominated mass peak [M−Br+H]+ . If the ratio of Debrominated Product to Desired Product exceeds 1:20, your solvent likely contains peroxide impurities acting as radical initiators, or your base is insufficiently anhydrous. Halt, purify your THF over alumina, and restart.

Step 4: Workup and Isolation

  • Upon complete consumption of the starting material (typically 3–5 hours), cool to room temperature.

  • Dilute with EtOAc, wash with saturated aqueous NaHCO3​ , and pass the organic layer through a short pad of Celite to remove palladium black.

  • Concentrate and purify via silica gel chromatography.

References

  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • The Weizmann Institute of Science.
  • American Chemical Society.
Troubleshooting

Technical Support Center: Regioselective Cross-Coupling of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Welcome to the Technical Support Center for the functionalization of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone . This dihalogenated N-heterocycle presents a classic "thermodynamic vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone . This dihalogenated N-heterocycle presents a classic "thermodynamic vs. steric/electronic" conflict during palladium-catalyzed cross-coupling.

This guide is designed for drug development professionals and synthetic chemists who need to achieve absolute regiocontrol over either the C5-Br or C2-Cl position.

Mechanistic Overview: The Causality of Regioselectivity

To control this molecule, you must understand the three competing forces acting on the palladium catalyst's oxidative addition step:

  • Thermodynamic Driver (Bond Dissociation Energy): The C5-Br bond has a significantly lower Bond Dissociation Energy (BDE) than the C2-Cl bond. Under standard, unhindered conditions, Pd(0) naturally favors inserting into the weaker C-Br bond[1].

  • Electronic Driver (N-Activation): The pyridine nitrogen acts as a powerful electron-withdrawing group, rendering the C2 position highly electrophilic. This activates the C2-Cl bond towards oxidative addition, making it unusually reactive compared to unactivated aryl chlorides[2],[3].

  • Steric Driver (C4-Amide Shielding): The bulky morpholino methanone group at C4 sits directly ortho to the C5-Br position, creating a massive steric shield. Conversely, the C2-Cl position is relatively unhindered[4].

By manipulating the steric bulk and bite angle of your phosphine ligands, you can selectively exploit these drivers to force the reaction to your desired site.

MechanisticLogic Molecule (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone C5_Br C5-Br Position Lower BDE (Reactive) High Steric Shielding Molecule->C5_Br Thermodynamic C2_Cl C2-Cl Position Higher BDE (Less Reactive) N-Activated & Unhindered Molecule->C2_Cl Electronic Ligand_Small Bidentate Ligands (e.g., dppf) Bypasses Sterics Follows BDE Rule C5_Br->Ligand_Small Ligand_Bulky Bulky Ligands (e.g., QPhos) Blocked by C4-Amide Forces C2 Insertion C2_Cl->Ligand_Bulky Result_C5 C5-Coupled Product (Bromine Replaced) Ligand_Small->Result_C5 Result_C2 C2-Coupled Product (Chlorine Replaced) Ligand_Bulky->Result_C2

Mechanistic logic governing regioselectivity based on BDE and steric hindrance.

Troubleshooting & FAQs

Q: Why am I observing a 50:50 mixture of C5-arylated and C2-arylated products when using standard Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a flexible catalyst that is highly sensitive to the conflicting forces in your substrate. While it thermodynamically prefers the weaker C5-Br bond[1], the extreme steric bulk of the C4-morpholino group impedes the transition state for oxidative addition. Simultaneously, the C2-Cl bond is electronically activated by the adjacent pyridine nitrogen[3]. This "perfect storm" of competing factors results in poor regiocontrol.

Q: How can I achieve exclusive regioselectivity at the C5-Br position? A: To overcome the steric shielding of the C4-amide and enforce BDE-controlled coupling, you must use a bidentate ligand with a rigid bite angle, such as dppf (in Pd(dppf)Cl₂). Bidentate ligands create a more compact, highly reactive Pd center that can slip past the morpholine bulk and selectively insert into the weaker C-Br bond[4],[5].

Q: Is it possible to selectively couple at the C2-Cl position and leave the C5-Br intact for later functionalization? A: Yes, by utilizing "steric exclusion." By employing a highly bulky monophosphine ligand like QPhos or P(tBu)₃, the resulting Pd complex becomes too large to access the sterically congested C5-Br site[4]. The catalyst is forced to react at the less hindered, electronically activated C2-Cl position, completely reversing the standard halogen reactivity order[4].

Quantitative Data: Ligand Selection Matrix

The following table summarizes the expected regioselectivity based on the choice of catalytic system. Note: Exact ratios may vary slightly depending on the electronic nature of the specific boronic acid used.

Catalyst / Ligand SystemSolvent SystemTemp (°C)Primary Coupling SiteExpected SelectivityMechanistic Driver
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O80 °CC5-Br > 90% C5BDE control; compact Pd center bypasses C4 sterics.
Pd(PPh₃)₄ Toluene / H₂O90 °CMixture ~ 50:50Competing BDE (C5) vs N-activation (C2).
Pd₂(dba)₃ / QPhos THF or Toluene70 - 90 °CC2-Cl > 90% C2Steric exclusion at C5; forces insertion at unhindered C2.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." By utilizing the natural isotopic distribution of halogens (Chlorine is ~3:1 ³⁵Cl/³⁷Cl; Bromine is ~1:1 ⁷⁹Br/⁸¹Br), you can instantly verify your regioselectivity using standard LC-MS without needing immediate NMR analysis.

Workflow Start Starting Material (Dihalo-pyridine) PathA C5-Selective Suzuki Pd(dppf)Cl2, 80°C Start->PathA PathB C2-Selective Suzuki Pd2(dba)3 / QPhos, 70°C Start->PathB CheckA LC-MS Check: 1:1 Isotope Pattern Gone 3:1 (Cl) Remains PathA->CheckA CheckB LC-MS Check: 3:1 Isotope Pattern Gone 1:1 (Br) Remains PathB->CheckB IntermediateA 2-Chloro-5-aryl Product CheckA->IntermediateA IntermediateB 5-Bromo-2-aryl Product CheckB->IntermediateB

Self-validating experimental workflow for selective cross-coupling with LC-MS checkpoints.
Protocol A: C5-Selective Suzuki-Miyaura Coupling (BDE-Controlled)

Objective: Replace the C5-Br while retaining the C2-Cl.

  • Preparation: In an oven-dried Schlenk flask, add (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid ensures full conversion without promoting over-coupling at C2.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is a mild base that supports transmetalation without hydrolyzing the C4-amide.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Argon) for 4–6 hours.

  • Self-Validation (LC-MS Check): Sample the crude mixture. Crucial Check: Look for the product mass. The isotopic pattern of the product MUST show a 3:1 ratio (M / M+2) . This confirms the bromine (which has a 1:1 ratio) has been successfully replaced, and the chlorine remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Selective Suzuki-Miyaura Coupling (Steric-Controlled)

Objective: Replace the C2-Cl while retaining the C5-Br.

  • Preparation: In an oven-dried Schlenk flask, add the starting material (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.025 equiv) and QPhos (0.06 equiv). Causality: QPhos is exceptionally bulky. It will physically clash with the C4-morpholino group, completely shutting down oxidative addition at the adjacent C5-Br[4].

  • Base: Add anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous, degassed THF or Toluene (0.1 M concentration). Causality: Anhydrous conditions prevent protodehalogenation, which is a common side reaction when forcing C-Cl activation.

  • Reaction: Heat the mixture to 70 °C (THF) or 90 °C (Toluene) for 12 hours.

  • Self-Validation (LC-MS Check): Sample the crude mixture. Crucial Check: Look for the product mass. The isotopic pattern of the product MUST show a 1:1 ratio (M / M+2) . The disappearance of the 3:1 chlorine pattern confirms the C2-Cl bond was selectively functionalized, leaving the C5-Br untouched.

  • Workup: Filter through a pad of Celite to remove the palladium black and phosphate salts, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Am. Chem. Soc. 2007 (via OA Monitor Ireland).1

  • Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.2

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (National Institutes of Health).4

  • (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone | 1870258-51-7. Sigma Aldrich.

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.3

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate.5

Sources

Optimization

Best recrystallization solvents for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, physicochemical insights, and standard operating procedures (SOPs) for the purification of (5-Bromo-2-chloropyridin-4-yl)(morpholino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, physicochemical insights, and standard operating procedures (SOPs) for the purification of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS: 1870258-51-7) via recrystallization.

Designed for researchers and drug development professionals, this document bypasses basic definitions to focus on the causality of phase behaviors and field-proven solutions.

Part 1: Physicochemical Profiling & Solvent Causality

To design a self-validating recrystallization protocol, we must first analyze the molecular architecture of the target compound[1].

  • Di-halogenated Pyridine Core: The presence of bromine and chlorine on the pyridine ring renders the core highly electron-deficient, rigid, and lipophilic.

  • Morpholino Methanone Moiety: This tertiary amide provides a strong dipole and ether-oxygen hydrogen-bond acceptors. Crucially, it lacks hydrogen-bond donors (N-H).

The Causality of Phase Behavior: Because the molecule cannot form extensive intermolecular hydrogen-bond networks with itself, its crystal lattice energy relies heavily on dipole-dipole and halogen interactions. Consequently, the compound is prone to freezing-point depression when impurities are present. If a highly polar protic anti-solvent (like water) is used, the compound will rapidly undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming a rigid crystal lattice[2]. Optimal solvents must balance the lipophilicity of the halogens with the moderate polarity of the amide.

Part 2: Solvent Selection Matrix

Summarizing the quantitative and qualitative data for solvent selection ensures an optimal thermodynamic gradient for crystal growth.

Solvent SystemRatio / TypeBoiling PointPolarity / Suitability
Isopropanol (IPA) Single Solvent82 °COptimal. Moderate polarity perfectly balances the lipophilic pyridine and polar amide. Excellent temperature gradient for crystallization.
Ethyl Acetate (EtOAc) Single Solvent77 °CGood. High solubility at reflux, but may require cooling to 0 °C to maximize yield.
EtOAc / Heptane Binary (1:2 to 1:4)77 °C / 98 °CExcellent. Highly tunable. EtOAc dissolves the compound; Heptane acts as the anti-solvent. Aligns with green chemistry standards[3].
DCM / Hexanes Binary39 °C / 68 °CNot Recommended. High toxicity and environmental impact. Prone to rapid evaporation causing uncontrolled nucleation.
Ethanol / Water Binary78 °C / 100 °CHigh Risk. The highly protic nature of water severely clashes with the lipophilic core, frequently causing irreversible oiling out.

Part 3: Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system. Do not proceed to the next step unless the visual validation criteria are met.

Protocol A: Single-Solvent Recrystallization (Isopropanol)
  • Initial Suspension: Place the crude (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of Isopropanol (approximately 2–3 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (82 °C) using a stirring hotplate and oil bath.

  • Dissolution: Add hot Isopropanol dropwise through the condenser until the solid completely dissolves.

    • Self-Validation: The solution must be entirely transparent. If cloudiness persists despite excess solvent, it is likely an insoluble inorganic impurity. Perform a hot filtration before proceeding.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the solute molecules to arrange into a highly ordered, pure crystal lattice, rejecting impurities into the mother liquor.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield. Vacuum filter the crystals using a Büchner funnel and wash with a minimal amount of ice-cold Isopropanol.

Protocol B: Binary-Solvent Recrystallization (Ethyl Acetate / Heptane)
  • Dissolution: Dissolve the crude compound in a minimum amount of boiling Ethyl Acetate (77 °C).

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise while maintaining the temperature. Continue adding until the "cloud point" is reached.

    • Self-Validation: The cloud point is achieved when a single drop of Heptane causes a slight, persistent haze in the boiling solution, indicating saturation.

  • Clarification: Add 1–2 drops of hot Ethyl Acetate just until the solution becomes clear again.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, followed by an ice bath. Filter and wash with cold Heptane.

Part 4: Troubleshooting & FAQs

Q: My compound is "oiling out" instead of forming solid crystals. Why is this happening and how do I fix it? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound separates from the solution as a liquid emulsion rather than a solid[2]. This happens when the melting point of your solid (which is often depressed by crude impurities) is lower than the temperature at which the solution reaches saturation[4]. Because the morpholino methanone tertiary amide lacks hydrogen-bond donors, its crystal lattice is highly sensitive to disruption.

  • The Fix: Return the mixture to heat until it forms a homogeneous solution. Add a small amount of the "good" solvent (e.g., Ethyl Acetate or IPA) to lower the saturation temperature so that it falls below the compound's depressed melting point. Cool the solution extremely slowly, and introduce a pure seed crystal just above the expected nucleation temperature to force solid lattice formation over droplet formation[2].

Q: I have a perfectly clear solution at 0 °C and no crystals are forming. What went wrong? A: The solution is likely supersaturated but lacks a thermodynamic nucleation site, or the solvent volume is simply too high.

  • The Fix: First, try scratching the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface for nucleation to begin. If this fails, return the solution to the heat source, boil off 20–30% of the solvent volume to increase concentration, and repeat the cooling process.

Q: Why is EtOAc/Heptane recommended over the traditional DCM/Hexanes system for amides? A: While DCM/Hexanes is a classic binary system, it is highly problematic for process scale-up. Dichloromethane is heavily restricted due to toxicity, and Hexane is a known neurotoxin. The Ethyl Acetate/Heptane system provides a nearly identical polarity gradient for amides and halogenated pyridines but strictly adheres to modern green chemistry solvent selection guidelines[3]. Furthermore, the higher boiling points of EtOAc/Heptane prevent rapid, uncontrolled evaporation that often leads to impure, rapid precipitation.

Part 5: Diagnostic Workflow

Workflow Start Crude (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone in Hot Solvent Cooling Cool slowly to Room Temperature Start->Cooling Decision Observe Phase Behavior Cooling->Decision OilingOut Oiling Out (LLPS) Droplets Form Decision->OilingOut Emulsion NoCrystals Solution Remains Clear Decision->NoCrystals No solid GoodCrystals Crystals Nucleate and Grow Decision->GoodCrystals Solid FixOil Reheat to dissolve. Add 'good' solvent. Cool slower & seed. OilingOut->FixOil FixNoCryst Evaporate 20% solvent. Scratch flask glass. Cool to 0°C. NoCrystals->FixNoCryst Filter Vacuum Filter & Wash with cold solvent GoodCrystals->Filter FixOil->Cooling FixNoCryst->Cooling

Decision tree for troubleshooting recrystallization phase behaviors and nucleation failures.

References

  • Sigma-Aldrich. (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone Product Profile. Retrieved from 1

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Retrieved from 4

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from 2

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from3

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: A Comparative Guide to Benchtop vs. High-Field NMR Platforms

Executive Summary The structural elucidation of complex active pharmaceutical ingredient (API) intermediates requires robust analytical workflows. (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone presents a unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex active pharmaceutical ingredient (API) intermediates requires robust analytical workflows. (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone presents a unique analytical challenge due to three structural features: the presence of quadrupolar halogen nuclei (Br, Cl), the lack of scalar proton-proton coupling on the fully substituted pyridine ring, and the restricted rotation of the morpholine amide bond.

This guide objectively compares the performance of Next-Generation Benchtop NMR (100 MHz) against the gold-standard High-Field NMR (600 MHz) for the structural verification and complete 1 H and 13 C chemical shift assignment of this molecule. By evaluating resolution, sensitivity, and operational cost, we provide a data-backed framework to help laboratories optimize their analytical pipelines[1].

Platform Comparison: Benchtop vs. High-Field NMR

While High-Field NMR relies on superconducting magnets requiring cryogenic cooling (liquid He/N 2​ ), modern Benchtop NMR utilizes highly homogeneous permanent magnets (e.g., NdFeB)[2]. Table 1 compares the operational and analytical parameters of both platforms when applied to halogenated pyridine amides.

Table 1: Performance Comparison of NMR Platforms

ParameterBenchtop NMR (100 MHz)High-Field NMR (600 MHz)Impact on Target Molecule Analysis
Resolution (Dispersion) Low ( Δν is small)High ( Δν≫J )Benchtop struggles to resolve overlapping morpholine rotamer multiplets[2].
Sensitivity (S/N) ModerateExcellentHigh-field is required for rapid 13 C and 2D HMBC acquisition of quaternary carbons.
Cryogen Requirements None (Permanent Magnet)Liquid Helium & NitrogenBenchtop offers significantly lower OPEX and zero cryogen-dependency[3].
Sample Throughput High (In-lab/Fume hood)Moderate (Core facility)Benchtop allows rapid, on-the-fly reaction monitoring of the amide coupling step.
Solvent Suppression Moderate (PRESAT)AdvancedBenchtop requires neat deuterated solvents for optimal resolution[1].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of Variable Temperature (VT) NMR is critical to confirm that peak multiplicity arises from conformational dynamics rather than sample impurities.

Protocol A: High-Field NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone in 0.6 mL of CDCl 3​ (99.8% D, containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that degrade field homogeneity.

  • 1D 1 H and 13 C Acquisition: Acquire 1 H spectra at 298 K using a standard 30° pulse program (zg30), 16 scans, and a 10 s relaxation delay (D1) to ensure accurate integration. Acquire 13 C{1H} spectra using inverse-gated decoupling (zgig) with 1024 scans to capture the quaternary halogenated carbons (C2, C4, C5).

  • 2D NMR (HSQC & HMBC): Run multiplicity-edited HSQC to differentiate CH 2​ from CH groups. Run HMBC (optimized for nJCH​ = 8 Hz) to establish connectivity across the heteroatoms (e.g., linking the morpholine protons to the C=O carbonyl carbon).

  • Self-Validation (VT-NMR): Causality Check: Heat the sample to 330 K in the probe. The distinct morpholine multiplets will broaden and coalesce, confirming that the complex splitting at 298 K is due to restricted amide bond rotation, not impurities[4][5].

Protocol B: Benchtop NMR Acquisition (100 MHz)
  • Sample Preparation: Dissolve 40 mg (higher concentration required due to lower sensitivity) in 0.6 mL CDCl 3​ .

  • Shimming & Tuning: Perform automated 3D gradient shimming. Since benchtop systems lack a deuterium lock, ensure the internal temperature is strictly stabilized at 30.0 °C to prevent field drift.

  • Acquisition: Acquire 1 H spectra with 64 scans. Acquire 13 C spectra with 4096 scans. Note: 2D HMBC on benchtop systems for quaternary carbons may require overnight acquisition (>12 hours).

Data Presentation: Chemical Shift Assignments

The tables below summarize the empirical assignments derived from the 600 MHz High-Field data, which serves as the ground truth. Benchtop NMR successfully identifies the aromatic protons but yields second-order overlapping multiplets for the morpholine ring.

Table 2: 1 H NMR Assignments (600 MHz, CDCl 3​ , 298 K)

Position δ (ppm)MultiplicityIntegrationAssignment Rationale & Causality
H-6 (Pyridine) 8.55Singlet (s)1HHighly deshielded due to the adjacent electronegative Nitrogen (N1) and Bromine (C5).
H-3 (Pyridine) 7.35Singlet (s)1HShielded relative to H-6; positioned between the Cl (C2) and the amide group (C4).
O-CH 2​ (Morpholine) 3.80, 3.65Multiplets (m)4H (Total)Split into two distinct signals due to restricted rotation of the amide bond (rotamers)[5].
N-CH 2​ (Morpholine) 3.70, 3.30Multiplets (m)4H (Total)The N-CH 2​ group syn to the carbonyl oxygen is deshielded relative to the anti group.

Table 3: 13 C NMR Assignments (150 MHz, CDCl 3​ , 298 K)

Carbon δ (ppm)TypeMechanistic Insight
C=O (Amide) 164.5CqCharacteristic amide carbonyl shift.
C-6 (Pyridine) 151.5CHDeshielded by adjacent N atom.
C-2 (Pyridine) 150.2CqDeshielded by inductive effect of Chlorine.
C-4 (Pyridine) 144.8CqAttachment point of the electron-withdrawing amide.
C-3 (Pyridine) 124.3CHStandard aromatic shift, unaffected by heavy halogens.
C-5 (Pyridine) 116.8CqHeavy Atom Effect: Bromine causes significant relativistic shielding of the directly attached carbon, shifting it upfield[6].
O-CH 2​ 66.8, 66.6CH 2​ Two signals confirm the presence of stable rotamers at 298 K.
N-CH 2​ 47.5, 42.3CH 2​ Significant Δδ (5.2 ppm) due to the anisotropic cone of the C=O bond affecting the syn vs anti positions.

Mechanistic Insights: Causality Behind the Spectra

The Amide Rotamer Phenomenon

In (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, the lone pair on the morpholine nitrogen delocalizes into the carbonyl π∗ antibonding orbital. This resonance grants the C-N bond partial double-bond character, elevating the rotational energy barrier ( ΔG‡≈60−80 kJ/mol)[5]. At room temperature (298 K), the NMR timescale is faster than the bond rotation. Consequently, the morpholine ring is locked in specific conformations, rendering the two halves of the ring chemically inequivalent. High-field NMR resolves these as four distinct CH 2​ environments, whereas benchtop NMR presents a broad, unresolved "hump" between 3.3–3.9 ppm.

Halogen Heavy-Atom Effects

The assignment of the quaternary carbons on the pyridine ring relies heavily on understanding halogen effects. While Chlorine (C2) acts primarily through inductive electron withdrawal (deshielding C2 to ~150.2 ppm), Bromine exerts a relativistic "Heavy Atom on the Light Atom" (HALA) effect[6]. The spin-orbit coupling introduced by the heavy bromine nucleus induces a strong shielding effect on C5, pushing its resonance unexpectedly upfield to 116.8 ppm. Without 2D HMBC data to confirm connectivity, empirical predictors often misassign C3 and C5.

Workflow Visualization

The following diagram illustrates the logical flow of the 2D NMR structural verification process, highlighting where High-Field NMR outperforms Benchtop systems.

G Start Sample Prep (CDCl3, 298K) H1_NMR 1D 1H NMR Identify H-3 & H-6 Start->H1_NMR C13_NMR 1D 13C NMR Identify Quaternary C Start->C13_NMR RotamerCheck VT-NMR (330K) Confirm Amide Rotamers H1_NMR->RotamerCheck Observe broad multiplets Benchtop_Limit Benchtop Limitation: Overlapping Morpholine Multiplets H1_NMR->Benchtop_Limit HSQC 2D HSQC Map Protons to Carbons C13_NMR->HSQC RotamerCheck->HSQC Coalescence confirmed HMBC 2D HMBC Link Pyridine to Morpholine HSQC->HMBC Establish 1-bond connectivity Final Complete Structural Assignment HMBC->Final Establish 2/3-bond connectivity Benchtop_Limit->Final Partial Assignment

Figure 1: NMR structural verification workflow highlighting the critical steps for resolving amide rotamers.

Conclusion

For the structural verification of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, High-Field NMR (600 MHz) remains the mandatory platform for de novo complete assignment. Its superior dispersion is required to resolve the complex morpholine rotamer signals and its sensitivity is necessary for rapid HMBC correlation of the halogenated quaternary carbons.

However, once the reference spectrum is established, Benchtop NMR (100 MHz) serves as an excellent, cost-effective alternative for routine batch-to-batch verification, identity testing, and in-line reaction monitoring, provided the user accounts for the second-order overlap in the aliphatic region.

References

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • Kockmann, N., et al. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Nott, K. (2023). Why Benchtop NMR is Ideal for Fat Analysis. Oxford Instruments. Available at:[Link]

  • Kleinpeter, E., et al. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Wende, R. C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at:[Link]

  • Rusakov, Y. Y., et al. (2016). Normal halogen dependence of 13C NMR chemical shifts of halogenomethanes revisited at the four-component relativistic level. Magnetic Resonance in Chemistry. Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone via LC-MS

For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for novel chemical entities and pharmaceutical intermediates is a cornerstone of scientific integrity and regulatory co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for novel chemical entities and pharmaceutical intermediates is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for validating the purity of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and contextualize the data with alternative methodologies to provide a comprehensive framework for purity assessment.

Introduction: The Criticality of Purity for a Novel Intermediate

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (Molecular Formula: C₁₀H₁₀BrClN₂O₂, Molecular Weight: 305.56 g/mol ) is a halogenated pyridinyl-morpholino-methanone. Such scaffolds are prevalent in drug discovery due to their diverse pharmacological activities. The presence of bromine and chlorine atoms, a morpholine moiety, and a pyridine core suggests a synthetic route that may introduce specific process-related impurities. These can include unreacted starting materials (e.g., 5-bromo-2-chloro-isonicotinic acid, morpholine), reagents, and by-products from potential side reactions. Therefore, a highly sensitive and specific analytical method is paramount to ensure the quality and consistency of this intermediate for downstream applications.

LC-MS has emerged as the technique of choice for the purity analysis of such compounds due to its exceptional sensitivity, selectivity, and ability to provide molecular weight information, which aids in the tentative identification of unknown impurities.

The LC-MS Approach: A Synergy of Separation and Detection

The power of LC-MS lies in its hyphenated nature, combining the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass-resolving power of Mass Spectrometry (MS).[1] This allows for the physical separation of the main compound from its impurities, followed by their individual detection and characterization based on their mass-to-charge ratio (m/z).

The Logic of Method Development

Our approach to developing a robust LC-MS method for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is guided by the physicochemical properties of the analyte. The presence of a basic nitrogen atom in the pyridine ring and the overall polarity of the molecule inform our choice of a reversed-phase chromatographic method. To ensure sharp peaks and good resolution, a C18 column is a suitable starting point, and the addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape for basic compounds like our target molecule.[2]

The mass spectrometer is set to Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen in the pyridine and morpholine moieties are readily protonated to form [M+H]⁺ ions.

Experimental Workflow for LC-MS Purity Validation

The following diagram illustrates the logical flow of the LC-MS purity validation process:

LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Weighing and Dissolution (in a suitable solvent like Acetonitrile) lc HPLC Separation (C18 column, gradient elution) prep->lc ms Mass Spectrometry Detection (ESI+, full scan and SIM modes) lc->ms Eluent Transfer integrate Peak Integration (Chromatogram) ms->integrate identify Impurity Identification (Mass Spectra) integrate->identify calculate Purity Calculation (% Area Normalization) identify->calculate

Caption: A streamlined workflow for the purity validation of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone using LC-MS.

Detailed Experimental Protocol: LC-MS

Instrumentation:

  • HPLC system with a UV detector (for method development and comparison) and a mass spectrometer.

  • Mass Spectrometer: Single quadrupole or Triple Quadrupole (for higher sensitivity and specificity) with an ESI source.

Materials:

  • (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone sample.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Scan Range: m/z 100-800.

  • Data Acquisition: Full scan mode for initial analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantifying known impurities with higher sensitivity.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone sample.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL for analysis.

Data Analysis and Purity Calculation: The purity of the sample is typically assessed using the area percentage method from the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally related impurities. For a more accurate quantification, reference standards for the impurities would be required to determine their individual response factors.

A Comparative Perspective: Alternative and Orthogonal Techniques

To ensure a comprehensive and robust purity assessment, it is best practice to employ orthogonal analytical techniques, which rely on different chemical or physical principles.[3] This approach provides a higher degree of confidence in the purity value.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector is a workhorse in most analytical laboratories.[4]

Principle: Separation is based on the partitioning of the analyte and impurities between the stationary and mobile phases. Detection is based on the absorption of UV light by chromophores in the molecules.[5]

Advantages:

  • Widely available and cost-effective.

  • Robust and reproducible for routine analysis.

  • Provides information on peak purity if a DAD is used.[6]

Limitations:

  • Requires the analyte and impurities to have a UV chromophore.[7]

  • Less sensitive than MS for many compounds.

  • Does not provide molecular weight information, making impurity identification challenging.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has gained recognition as a primary ratio method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[8][9]

Principle: Measures the nuclear magnetic resonance of atomic nuclei (typically ¹H) in a magnetic field. The integral of a signal is directly proportional to the number of protons giving rise to that signal.[10][11]

Advantages:

  • Provides an absolute measure of purity without the need for a reference standard of the main component (when using an internal standard of known purity).[6]

  • Offers rich structural information that can aid in the identification of impurities.[10]

  • A non-destructive technique.

Limitations:

  • Lower sensitivity compared to LC-MS.

  • Signal overlap in complex mixtures can complicate quantification.

  • Requires a relatively larger amount of sample.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of LC-MS, HPLC-UV, and qNMR for the purity assessment of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.

FeatureLC-MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance of atomic nuclei.
Sensitivity Very High (pg to fg level).Moderate to High (ng to µg level).Low to Moderate (µg to mg level).
Selectivity Very High (based on retention time and m/z).Moderate (based on retention time and UV spectrum).High (based on chemical shift).
Impurity ID Excellent (provides molecular weight).Poor (requires isolation or MS coupling).Excellent (provides structural information).
Quantification Relative (area %), requires impurity standards for absolute.Relative (area %), requires impurity standards for absolute.Absolute (with internal standard).
Cost High.Low to Moderate.High.
Throughput High.High.Low to Moderate.

Method Validation: Establishing Trustworthiness

A cornerstone of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[12] The validation of our LC-MS method for purity determination would follow the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1) and the more recent Q2(R2).[4][5][13][14]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The logical relationship between these validation parameters is illustrated below:

Method Validation Parameters cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Robustness Range Range Linearity->Range Linearity->Robustness LOQ Limit of Quantitation Range->LOQ Range->Robustness LOD Limit of Detection LOD->Robustness LOQ->LOD LOQ->Robustness

Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.

Conclusion: An Integrated Approach to Purity Validation

The validation of the purity of a novel pharmaceutical intermediate like (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone demands a meticulous and multi-faceted analytical strategy. While LC-MS stands out as a superior technique due to its high sensitivity and ability to provide molecular weight information for impurity identification, a truly robust purity assessment is best achieved through an orthogonal approach.

By combining the high-resolution separation and sensitive detection of a validated LC-MS method with the absolute quantification and structural insights of qNMR, and potentially the cost-effective screening capabilities of HPLC-UV, researchers can build a comprehensive and defensible purity profile. This integrated strategy not only ensures the quality of the material but also aligns with the stringent expectations of regulatory bodies, ultimately facilitating a smoother transition from research and development to clinical applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Kanwal, N. (2017). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important?[Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • AA Blocks. (n.d.). (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine...[Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3059. [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3059. [Link]

  • Journal of Organic Chemistry. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • Rao, R. R., et al. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International, 33(44B), 88-102. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1256. [Link]

  • Indian Institute of Technology Bombay. (n.d.). Synthesis of furano- and pyrrolonaphthoquinones via reactions of 2-hydroxy- and 2-amino-naphthoquinones with α-bromonitroalkene. [Link]

Sources

Validation

Benchmarking (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone against standard heterocyclic scaffolds

Benchmarking (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Against Standard Heterocyclic Scaffolds Executive Summary In modern structure-based drug design (SBDD), the selection of a core scaffold dictates not only...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone Against Standard Heterocyclic Scaffolds

Executive Summary

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates not only the physicochemical properties of the final drug candidate but also the synthetic vectors available for library generation. (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (BCPMM) has emerged as a highly privileged building block[1]. By combining a morpholine amide—a classic hinge-binding motif in kinase inhibitors[2]—with a dihalogenated pyridine ring, BCPMM offers unparalleled orthogonal reactivity compared to standard mono-halogenated or non-halogenated equivalents.

Structural & Physicochemical Benchmarking

To objectively evaluate BCPMM, we benchmark it against three standard heterocyclic scaffolds commonly utilized in early-stage hit-to-lead optimization. The inclusion of the 5-bromo and 2-chloro substituents significantly alters both the electronic landscape and the synthetic versatility of the core.

ScaffoldCalculated LogP TrendReactive SitesSynthetic VersatilityTarget Kinase Interaction
BCPMM Moderate-HighC5-Br, C2-ClExcellent (Orthogonal)Hinge-binder + 2 growth vectors
Phenyl(morpholino)methanone ModerateNonePoor (Inert)Baseline control
(2-Chloropyridin-4-yl)(morpholino)methanone Low-ModerateC2-ClFair (Single vector)Hinge-binder + 1 growth vector
(5-Bromopyridin-4-yl)(morpholino)methanone ModerateC5-BrFair (Single vector)Hinge-binder + 1 growth vector

Mechanistic Insights: The Power of Orthogonal Halogens

The true value of BCPMM lies in its programmable reactivity. In standard mono-halogenated scaffolds, chemists are limited to a single vector of diversification. BCPMM, however, features two distinct halogens with divergent electronic and steric properties.

According to foundational studies on palladium-catalyzed cross-couplings of heteroarenes, the oxidative addition (OA) step is typically rate-determining and is strongly influenced by the carbon-halogen Bond Dissociation Energy (BDE)[3]. The C5-Br bond in BCPMM possesses a significantly lower BDE than the C2-Cl bond. Consequently, despite the C2 position being intrinsically "activated" for nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen, Pd(0) insertion occurs preferentially at the C5 position[3]. This allows for a site-selective Suzuki-Miyaura or Buchwald-Hartwig coupling at C5, leaving the C2-Cl intact for a subsequent Nucleophilic Aromatic Substitution (SNAr) or a second, more forcing palladium-catalyzed reaction.

Workflow A BCPMM (5-Br, 2-Cl) B Pd-Catalyzed Suzuki Coupling (C5 Position) A->B Boronic Acid Pd(dppf)Cl2 Base, Heat C SNAr or Pd-Coupling (C2 Position) B->C Amine/Alkoxide Base, Heat D Fully Functionalized Lead Compound C->D Deprotection Optimization

Workflow for orthogonal functionalization of BCPMM.

Biological Relevance & Signaling Pathways

Morpholine-substituted heterocycles are ubiquitous in oncology, particularly as inhibitors of the PI3K/AKT/mTOR and FGFR signaling pathways[4]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of valine residues in the kinase hinge region[2]. By utilizing BCPMM, researchers can anchor the morpholine group in the hinge while simultaneously projecting optimized substituents from the C5 and C2 positions into the affinity and solvent-exposed pockets, respectively.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target of Morpholine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Proliferation Cell Survival mTOR->Proliferation Downstream Effect Inhibitor BCPMM-derived Inhibitor Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling pathway and the target site for morpholine-derived inhibitors.

Experimental Protocols & Workflows

To ensure reproducibility and high scientific integrity, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of BCPMM Causality: Converting the inherently unreactive carboxylic acid to an acid chloride dramatically increases its electrophilicity, driving the subsequent nucleophilic acyl substitution by morpholine to rapid completion without the need for expensive coupling reagents[4].

  • Acid Chloride Formation: Suspend 5-bromo-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Self-Validation: The cessation of gas (CO2/CO) evolution indicates complete conversion to the acid chloride.

  • Amide Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and cool to 0 °C. Add morpholine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Workup & Validation: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. Validation: Analyze via LC-MS; the target product BCPMM will exhibit a characteristic isotopic mass cluster at[M+H]+ 305/307/309 due to the presence of one bromine and one chlorine atom.

Protocol B: Site-Selective C5 Suzuki-Miyaura Coupling Causality: A biphasic solvent system (1,4-Dioxane/H2O) is employed because water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-boronate complex. Pd(dppf)Cl2 is selected as the catalyst because its bidentate dppf ligand suppresses undesired dehalogenation side-reactions common with electron-deficient pyridines.

  • Reagent Setup: In a microwave vial, combine BCPMM (1.0 eq), an aryl boronic acid (1.1 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalytic Cycle Initiation: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat to 80 °C for 4 hours.

  • Validation: Monitor the reaction via TLC and LC-MS. The disappearance of the [M+H]+ 305/307/309 cluster and the appearance of the C5-coupled product mass (retaining the C2-Cl isotopic signature) confirms successful orthogonal functionalization.

References[1] Sigma-Aldrich. "(5-bromo-2-chloropyridin-4-yl)(morpholino)methanone". Source: sigmaaldrich.com. URL: 2]">https://www.sigmaaldrich.com[2] Google Patents. "US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof". Source: google.com. URL: https://patents.google.com/patent/US8623889B2/en[4] Google Patents. "WO2020231990A1 - Fgfr inhibitors and methods of use thereof". Source: google.com. URL: https://patents.google.com/patent/WO2020231990A1/en[3] Chemical Science (RSC Publishing). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Source: rsc.org. URL: https://doi.org/10.1039/C6SC02118B

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

This technical guide provides an in-depth analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for the compound (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone . Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for the compound (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone . Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the expected vibrational absorption bands based on the molecule's distinct functional groups. Given the absence of a published experimental spectrum for this specific compound in public databases, this guide establishes a robust predictive framework by comparing its structural motifs to well-characterized analogous molecules. This approach provides a reliable benchmark for the authentication and quality control of newly synthesized batches.

The molecular structure, C₁₀H₁₀BrClN₂O₂, combines a heavily substituted pyridine ring with a morpholino-methanone moiety, resulting in a complex yet interpretable infrared spectrum. Understanding these spectral features is paramount for confirming the successful coupling of the morpholine and the 5-bromo-2-chloropyridine-4-carbonyl chloride precursors and for identifying potential impurities.

Predicted Spectroscopic Signature: A Functional Group Analysis

The infrared spectrum of a molecule is fundamentally a superposition of the vibrational modes of its constituent functional groups. The local chemical environment, including electronic and steric effects, modulates the precise frequency of these vibrations. Our analysis deconstructs the target molecule into three key components: the tertiary amide (methanone), the morpholine ring, and the substituted pyridine ring.

The Tertiary Amide Carbonyl (C=O) Stretch: The Most Diagnostic Peak

The most intense and diagnostically significant absorption in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the tertiary amide group.

  • Expected Frequency: 1630-1680 cm⁻¹

  • Rationale: The C=O stretching frequency in amides is sensitive to conjugation, steric hindrance, and the electronic nature of the nitrogen substituents. For tertiary amides, this band typically appears in the 1630-1680 cm⁻¹ range.[1][2] The nitrogen lone pair delocalizes into the carbonyl group, which lowers the C=O bond order and shifts the absorption to a lower wavenumber compared to ketones (1715 cm⁻¹) or esters (1735 cm⁻¹).[3] Since the nitrogen atom is part of the morpholine ring and bonded to the pyridine system, we predict this peak to be strong and well-defined. For comparison, the related molecule N-formylmorpholine, which also features a tertiary amide linkage, shows a strong absorption in this region.[4]

Morpholine Ring Vibrations

The morpholine moiety contributes characteristic aliphatic C-H and C-O-C stretching bands.

  • C-H Stretching (Aliphatic): Expected in the 2850-3000 cm⁻¹ region.[5] Specifically, the methylene (-CH₂-) groups of the morpholine ring will produce both symmetric and asymmetric stretching vibrations.[6] These bands are typically of medium to strong intensity. Experimental data for neutral morpholine shows clear C-H stretching bands at approximately 2820, 2848, 2907, 2939, and 2954 cm⁻¹.[7]

  • C-O-C Stretching (Ether): A strong, characteristic band is expected between 1000-1300 cm⁻¹ due to the asymmetric stretching of the C-O-C ether linkage within the morpholine ring.[2] This is often a prominent feature in the fingerprint region of morpholine-containing compounds.

Substituted Pyridine Ring Vibrations

The 5-bromo-2-chloro-pyridin-4-yl group introduces several key vibrational modes.

  • Aromatic C-H Stretch: A weak to medium absorption is anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.[8][9][10]

  • Ring C=C and C=N Stretching: Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations. Four characteristic bands are expected in the 1400-1620 cm⁻¹ region.[3][11] These bands confirm the presence of the pyridine ring. For substituted pyridines, bands are commonly observed near 1600, 1580, 1500, and 1450 cm⁻¹.[12] The specific positions and intensities depend on the substitution pattern.

  • C-Cl and C-Br Stretching (Halogens): The vibrations of the carbon-halogen bonds occur at lower frequencies and are found in the fingerprint region.

    • C-Cl Stretch: Expected in the 550-850 cm⁻¹ range for an aromatic chloride.[8]

    • C-Br Stretch: Expected in the 515-690 cm⁻¹ range for an aromatic bromide.[8][13] These bands can be useful for confirming the presence of the specific halogen substituents.

Comparative Spectral Data

To validate our predictions, we compare the expected frequencies with experimental data from structurally related compounds.

Functional GroupPredicted Range for Target Molecule (cm⁻¹)N-Formylmorpholine[4][14] (cm⁻¹)2-Chloropyridine[15] (cm⁻¹)Morpholine[6][7][16] (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100N/A~3060N/A
Aliphatic C-H Stretch 2850 - 3000~2850-2980N/A~2820-2960
Amide C=O Stretch 1630 - 1680 (Strong) ~1660 (Strong) N/AN/A
Pyridine Ring Stretch 1400 - 1620N/A~1580, 1570, 1460, 1420N/A
C-O-C Ether Stretch 1000 - 1300 (Strong)~1110 (Strong)N/A~1115 (Strong)
Aromatic C-Cl Stretch 550 - 850N/A~750N/A
Aromatic C-Br Stretch 515 - 690N/AN/AN/A

Table 1: Comparison of predicted IR absorption frequencies for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone with experimentally determined values for analogous compounds.

Experimental Protocol: Acquiring a Validated Spectrum

To obtain a high-quality FTIR spectrum of a solid sample like (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, an Attenuated Total Reflectance (ATR) accessory is recommended. This technique requires minimal sample preparation and provides excellent data reproducibility.

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Interpretation Sample Solid Sample (1-2 mg) ATR Clean ATR Crystal Background Acquire Background Spectrum (32 scans) ATR->Background ApplySample Apply Sample & Consistent Pressure Background->ApplySample AcquireData Acquire Sample Spectrum (32 scans) ApplySample->AcquireData Process Ratio Sample vs. Background AcquireData->Process Identify Identify Key Bands: C=O, C-H, C-O-C, Ring Process->Identify Compare Compare to Predicted Frequencies & Analogs Identify->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: Workflow for ATR-FTIR analysis of the target compound.

Conclusion

The infrared spectrum of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is predicted to be characterized by several key features. The most definitive absorption will be the strong tertiary amide C=O stretch between 1630-1680 cm⁻¹. The presence of this band, along with the aliphatic C-H stretches (~2850-3000 cm⁻¹) and the strong C-O-C stretch (~1100 cm⁻¹) from the morpholine ring, confirms the successful incorporation of the morpholino-methanone unit. Concurrently, absorptions for aromatic C-H stretching (>3000 cm⁻¹) and multiple pyridine ring vibrations (1400-1620 cm⁻¹) will verify the integrity of the substituted pyridine core. This predictive guide serves as an essential tool for any researcher working with this or structurally similar compounds, enabling rapid and reliable spectroscopic verification.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Link

  • Cook, G. L., & Church, F. M. (1957). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 11(4), 171-175.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Link

  • Jones, R. A., & Rao, R. P. (1965). Infrared Absorption of Some 3,4-Disubstituted Pyridines and Pyridine 1-Oxides. Australian Journal of Chemistry, 18(4), 583-587.
  • Ma, J., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3583-3591.
  • Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Link

  • Mohan, S., & Murugan, R. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics, 9(2), 287-292.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Link

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

  • BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Link

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Link

  • PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Link

  • University of Calgary. (n.d.). IR: amines. Link

  • Semantic Scholar. (n.d.). Infra-red absorption spectra of pyrylium salts. Link

  • Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR. Link

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Link

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Link

  • SlideShare. (n.d.). Infrared (IR)Spectroscopy. Link

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Link

  • ResearchGate. (n.d.). IR spectrum of N-(2-(2-(morpholine-1-yl) acetamido) ethyl) octadic-9.... Link

  • NIST. (n.d.). N-Formylmorpholine. Link

  • University of Wisconsin-Platteville. (n.d.). IR Chart. Link

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. Link

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Link

  • MilliporeSigma. (n.d.). (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone. Link

  • PubChemLite. (n.d.). (5-bromo-2-chloropyridin-4-yl)methanol. Link

  • NIST. (n.d.). N-Ethylmorpholine. Link

  • Journal of Research of the National Bureau of Standards. (1956). Infrared absorption spectra of five halomethanes. Link

  • NIST. (n.d.). N-Formylmorpholine. Link

  • PMC. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is as critical as the synthesis itself. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is as critical as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, a compound characterized by its halogenated pyridine core and morpholine moiety. Our approach is grounded in established safety principles and regulatory frameworks to ensure operational safety and environmental compliance.

Hazard Assessment: A Proactive Approach to Safety

The molecule can be deconstructed into three key structural motifs:

  • 2-Chloropyridine: Pyridine derivatives can be irritating and toxic. The presence of a chlorine atom adds to its chemical reactivity and potential for environmental persistence.

  • Brominated Aromatic System: The bromo- group increases the molecule's molecular weight and may enhance its toxicity. Combustion of brominated compounds can generate hydrogen bromide (HBr), a corrosive gas.

  • Morpholine Amide: Morpholine itself is a corrosive, flammable, and toxic substance that can cause severe skin burns and eye damage.[1][2][3] While its linkage as an amide may alter its reactivity, the inherent hazards of the morpholine ring must be respected.

Based on this analysis, (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone should be handled as a hazardous substance with presumed acute toxicity, skin and eye irritation/corrosion potential.[4][5][6]

cluster_0 Hazard Assessment by Analogy cluster_1 Structural Components cluster_2 Inferred Hazards cluster_3 Disposal Classification Compound (5-Bromo-2-chloropyridin-4-yl) (morpholino)methanone Pyridine Halogenated Pyridine Compound->Pyridine contributes to Morpholine Morpholine Amide Compound->Morpholine contributes to Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Pyridine->Toxicity Corrosivity Skin/Eye Irritation & Potential Corrosion Pyridine->Corrosivity Environmental Environmental Hazard Pyridine->Environmental Morpholine->Toxicity Morpholine->Corrosivity WasteClass Hazardous Waste (per RCRA) Toxicity->WasteClass requires Corrosivity->WasteClass requires Environmental->WasteClass requires

Caption: Hazard assessment logic for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.

Regulatory Compliance: Adhering to the RCRA Framework

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling from generation to final disposal.[7]

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone must be classified as hazardous waste. The specific waste codes should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, but it will likely fall under categories for toxic organic compounds. All disposal activities must comply with federal regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273, as well as any additional state and local requirements.[8]

Procedural Guide for Safe Disposal

This section provides a step-by-step workflow for the safe collection, storage, and disposal of waste containing (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.

Step 1: Personal Protective Equipment (PPE)

Given the inferred hazards, robust PPE is mandatory to prevent exposure. All handling of the compound and its waste must be conducted inside a certified chemical fume hood.[9]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.To prevent skin contact with the potentially toxic and corrosive compound.[3]
Eye Protection Tightly fitting safety goggles and a full-face shield.To protect against splashes and potential vapors that can cause severe eye damage.[9]
Lab Coat Flame-resistant lab coat with full-length sleeves.To protect against chemical splashes and contamination of personal clothing.[9]
Respiratory Use within a fume hood is the primary engineering control.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
Step 2: Waste Segregation and Collection

Proper segregation is critical for both safety and cost-effective disposal. Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[10]

  • Designated Container: Use a dedicated, chemically compatible hazardous waste container, such as high-density polyethylene (HDPE) or glass, for all waste containing the target compound.

  • Waste Types: This includes pure compound, reaction residues, contaminated solvents (e.g., from chromatography), and solid materials like contaminated filter paper, gloves, and weighing boats.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Step 3: Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11][12]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[11]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (outside a chemical fume hood):

    • Immediately evacuate the area and alert all personnel.

    • Isolate the area by closing doors and restricting access.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.[11]

Step 4: On-Site Storage

Waste containers must be stored in a designated satellite accumulation area or a central hazardous waste storage area that meets regulatory standards.

  • Location: Store the container in a cool, dry, and well-ventilated area.[11][12]

  • Incompatibilities: Keep the waste away from heat, sources of ignition, and incompatible materials, particularly strong oxidizing agents and acids.[11][13]

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks from the primary container.[3]

Step 5: Final Disposal

The final disposal of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS office to arrange for the pickup of the hazardous waste container.[11]

  • Documentation: Complete all required hazardous waste manifests and other documentation provided by your EHS office. This documentation is a legal requirement to track the waste from your laboratory to its final destination.[7]

  • Disposal Method: The most appropriate disposal method for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] This process is designed to destroy the organic molecule and is equipped with scrubbers and other pollution control devices to neutralize hazardous combustion byproducts like HBr, HCl, and nitrogen oxides.[1][14]

cluster_workflow Disposal Workflow Start Waste Generation PPE 1. Don Appropriate PPE Start->PPE Segregate 2. Segregate & Collect in Labeled Container PPE->Segregate Store 3. Store Safely in Designated Area Segregate->Store Spill Spill Occurs Segregate->Spill potential event EHS 4. Contact EHS for Pickup Store->EHS Manifest 5. Complete Waste Manifest EHS->Manifest Vendor 6. Transfer to Licensed Waste Vendor Manifest->Vendor Incinerate 7. High-Temperature Incineration at TSDF Vendor->Incinerate End End of Life Incinerate->End Spill_Response Follow Spill Response Protocol Spill->Spill_Response Spill_Response->Segregate collect contaminated materials as waste

Caption: Step-by-step workflow for the disposal of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone.

Summary of Best Practices

DoDo Not
Always handle this compound and its waste in a chemical fume hood. Never dispose of this chemical down the drain.[12]
Wear the specified PPE at all times. Never mix halogenated waste with non-halogenated waste.[10]
Use clearly labeled, dedicated waste containers.[9] Never leave a hazardous waste container open.
Segregate solid and liquid waste if required by your institution. Do not accumulate waste for longer than the periods allowed by EPA regulations.[7]
Consult your EHS department with any questions. Do not transport hazardous waste off-site yourself.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds. (2010). Taylor & Francis Online. Available at: [Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Morpholine (HSG 92, 1995). (1995). INCHEM. Available at: [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds. (1997). SciSpace. Available at: [Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. (2025). Royal Society of Chemistry. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (n.d.). ASHP. Available at: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB. Available at: [Link]

  • (5-Bromo-2-chlorophenyl)(morpholino)methanone — Chemical Substance Information. (n.d.). ChemSafetyPRO. Available at: [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI Bookshelf. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. (2020). Lab Alley. Available at: [Link]

  • Photolytic removal and mineralisation of 2-halogenated pyridines. (2009). PubMed. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Available at: [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. (n.d.). PubChem. Available at: [Link]

  • (5-bromo-2-chloropyridin-4-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Siegen. Available at: [Link]

  • Incompatible Chemicals. (n.d.). Utah State University. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available at: [Link]

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. (2007). ACS Publications. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Royal Society of Chemistry. Available at: [Link]

Sources

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